Pivanex
Descripción
Pivaloyloxymethylbutyrate is an acyloxyalkyl ester prodrug of butyric acid. Pivaloyloxymethylbutyrate inhibits histone deacetylase, resulting in cell differentiation, cell growth inhibition, and apoptosis. (NCI04)
AN-9 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
structure given in first source
Structure
3D Structure
Propiedades
IUPAC Name |
butanoyloxymethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-6-8(11)13-7-14-9(12)10(2,3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKLFBYWXZYSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190818 | |
| Record name | AN 9 (ion exchanger) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122110-53-6, 37380-45-3 | |
| Record name | Pivaloyloxymethyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122110-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AN 9 (ion exchanger) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037380453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivanex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122110536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AN-9 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05103 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AN 9 (ion exchanger) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AN-9 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VNK5440P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pivanex (AN-9): An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivanex (pivaloyloxymethyl butyrate, AN-9) is a novel prodrug of the short-chain fatty acid, butyric acid. As a potent histone deacetylase (HDAC) inhibitor, this compound demonstrates a multi-faceted mechanism of action against cancer cells, culminating in cytostatic and cytotoxic effects. Its enhanced lipophilicity compared to butyric acid facilitates superior cellular permeability, leading to more effective intracellular delivery of the active compound. This guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anticancer effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Detailed experimental protocols and quantitative data from preclinical studies are presented to provide a thorough understanding of its therapeutic potential.
Core Mechanism of Action: Histone Deacetylase Inhibition
This compound's primary mechanism of action is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on the N-terminal tails of core histones. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression of certain genes, including tumor suppressor genes.
This compound, upon entering the cell, is hydrolyzed to release butyric acid, a known HDAC inhibitor. By inhibiting HDACs, this compound promotes histone hyperacetylation. This neutralizes the positive charge on histones, leading to a more relaxed, open chromatin conformation (euchromatin). This altered chromatin landscape allows for the transcription of previously silenced genes that regulate critical cellular processes such as apoptosis, cell cycle progression, and differentiation. The increased potency of this compound over butyric acid is attributed to its enhanced ability to cross cell membranes.[1]
References
An In-depth Technical Guide to Pivanex (AN-9): A Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivanex (AN-9), also known as pivaloyloxymethyl butyrate, is a prodrug of the short-chain fatty acid butyric acid, a known histone deacetylase (HDAC) inhibitor. As a more potent and bioavailable derivative, this compound has been investigated for its anti-neoplastic properties. This technical guide provides a comprehensive overview of this compound, detailing its biological target, mechanism of action, and preclinical and clinical findings. Quantitative data are summarized in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and experimental assessment.
Core Concepts: this compound (AN-9) and its Biological Target
This compound is a synthetically derived acyloxyalkyl ester of butyric acid. Its primary biological target is the class of enzymes known as histone deacetylases (HDACs) . HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.
This compound exerts its therapeutic effects by inhibiting HDAC activity. As a prodrug, its increased lipophilicity allows for enhanced intracellular transport compared to butyric acid. Once inside the cell, it is hydrolyzed by intracellular esterases, releasing butyric acid, pivalic acid, and formaldehyde. The released butyric acid is the active moiety that inhibits HDACs, leading to the hyperacetylation of histones and other non-histone proteins. This, in turn, results in the reactivation of silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis.
Quantitative Data Summary
In Vitro Efficacy
| Cell Line | Concentration (µM) | Incubation Time | Effect | Citation |
| K562 | 100-500 | 24 hours | Significant reduction in the number of viable cells. | [1] |
| K562 | 100-500 | 6-72 hours | Significant increase in the number of apoptotic cells. | [1] |
| K562 | 500 | 4 hours | Significant increase in caspase activity. | [1] |
| K562 | 200 | Not Specified | Enhancement in the G2-M phase, moderate enhancement in the S phase, and a slight reduction in the G0-G1 phase of the cell cycle. | [1] |
In Vivo Efficacy (Preclinical)
A study in a mouse model of Spinal Muscular Atrophy (SMNΔ7 SMA mice) demonstrated the in vivo efficacy of this compound.
| Animal Model | Dosage | Administration | Outcome | Citation |
| SMNΔ7 SMA mice | 200 mg/kg | Oral, twice daily | Improved the mean lifespan by 84.6% and delayed the onset of body mass loss by 94.9%. | [1] |
Clinical Trial Data (Phase II)
A Phase II clinical trial (NCT00073385) evaluated this compound as a single agent in patients with refractory non-small cell lung cancer (NSCLC).
| Parameter | Value | Citation |
| Patient Population | 47 patients with advanced NSCLC who had failed prior chemotherapy. | [2] |
| Dosage | 2.34 g/m²/day by 6-hour i.v. infusion for 3 days every 3 weeks. | [2] |
| Overall Response Rate (ORR) | 4.3% (intent-to-treat), 5.1% (evaluable patients). | [2] |
| Disease Stabilization (≥ 2 cycles) | 18 patients. | [2] |
| Disease Stabilization (≥ 12 weeks) | 36% of patients. | [2] |
| 1-Year Survival (patients with < 3 prior chemo regimens) | 47% | [2] |
| Median Survival (patients with < 3 prior chemo regimens) | 11.2 months. | [2] |
Other Phase I and II clinical trials have been conducted for chronic lymphocytic leukemia (NCT00083473) and malignant melanoma (NCT00087477), assessing the safety and efficacy of this compound[2][3].
Mechanism of Action: Signaling Pathways
This compound, through the inhibition of HDACs by its active metabolite butyric acid, modulates several critical signaling pathways that control cell fate. The hyperacetylation of histones leads to the re-expression of silenced tumor suppressor genes. Furthermore, the acetylation status of non-histone proteins involved in apoptosis and cell cycle regulation is altered.
One of the key mechanisms is the downregulation of the anti-apoptotic protein Bcl-2. This compound has also been shown to down-regulate the oncoprotein bcr-abl in chronic myelogenous leukemia cells[1]. The induction of cell cycle arrest is another important aspect of its anti-cancer activity.
References
Pivanex (Pivaloyloxymethyl Butyrate): A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivanex (pivaloyloxymethyl butyrate), also known as AN-9, is a prodrug of the short-chain fatty acid butyric acid, a known histone deacetylase (HDAC) inhibitor. Developed to overcome the pharmacological limitations of butyric acid, this compound demonstrates enhanced cellular permeability and potency. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, with a focus on its application in oncology. Detailed experimental protocols, quantitative data from preclinical and clinical studies, and visualizations of key pathways are presented to support further research and development in this area.
Introduction
Butyric acid, a natural product of fiber fermentation in the colon, has long been recognized for its potential as an anti-cancer agent due to its ability to induce cell differentiation, apoptosis, and cell cycle arrest in tumor cells.[1][2] A primary mechanism underlying these effects is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] However, the clinical utility of butyric acid is hampered by its short plasma half-life and poor cellular uptake.[2]
This compound was designed as a prodrug to address these limitations. As an acyloxyalkyl ester of butyric acid, its lipophilic nature facilitates passive diffusion across cell membranes.[3] Once inside the cell, it is hydrolyzed by intracellular esterases to release butyric acid, formaldehyde, and pivalic acid.[4][5] This intracellular delivery mechanism leads to a higher and more sustained concentration of the active HDAC inhibitor, butyric acid, at its site of action.
Synthesis and Physicochemical Properties
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of acyloxyalkyl esters is a well-established chemical process. The structure of this compound (pivaloyloxymethyl butyrate) suggests a synthesis route involving the reaction of a salt of butyric acid with a pivaloyloxymethyl halide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Pivaloyloxymethyl butyrate | MedchemExpress |
| Synonyms | AN-9 | MedchemExpress |
| Molecular Formula | C10H18O4 | MedchemExpress |
| Molecular Weight | 202.25 g/mol | MedchemExpress |
| Appearance | Liquid | [1] |
| Solubility | Soluble in ethanol | [1] |
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of histone deacetylases (HDACs) by its active metabolite, butyric acid.[1][2] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.
By inhibiting HDACs, butyric acid promotes histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest, differentiation, and apoptosis.[1][2]
A secondary and distinct mechanism of action for this compound involves the intracellular release of formaldehyde.[4][5] Formaldehyde has been shown to potentiate the cytotoxic effects of certain chemotherapeutic agents, such as doxorubicin, by facilitating the formation of drug-DNA adducts.[4][5]
Diagram 1: this compound Mechanism of Action
Preclinical Development
In Vitro Studies
This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines.
Table 2: Summary of In Vitro Studies
| Cell Line | Concentration | Incubation Time | Key Findings | Reference |
| K562 (Chronic Myeloid Leukemia) | 100-500 µM | 24 hours | Significant reduction in viable cells; synergistic effect with STI571. | [6] |
| K562 (Chronic Myeloid Leukemia) | 100-500 µM | 6-72 hours | Significant increase in apoptotic cells and caspase activity. | [6] |
| K562 (Chronic Myeloid Leukemia) | 200 µM | - | Induction of G2/M phase cell cycle arrest. | [6] |
| HL-60 (Promyelocytic Leukemia) | Lower than butyric acid | Shorter than butyric acid | Induction of apoptosis, accompanied by a reduction in Bcl-2 expression. | [7] |
In Vivo Studies
Preclinical in vivo studies have further substantiated the therapeutic potential of this compound.
Table 3: Summary of In Vivo Studies
| Animal Model | Dosage | Administration | Key Findings | Reference |
| SMNΔ7 SMA mice | 200 mg/kg, b.i.d. | Oral | Improved mean lifespan by 84.6%; delayed onset of body mass loss by 94.9%. | [6] |
| Mice with monocytic leukemia | Dose-dependent | - | Prolonged survival as a single agent and in combination with daunorubicin. | [8] |
Pharmacokinetics and Toxicology
Detailed preclinical pharmacokinetic and toxicology data for this compound are not extensively published in the public domain. However, studies on its active metabolite, butyric acid, indicate a short plasma half-life, which this compound was designed to overcome through its prodrug formulation.[2] The superior pharmacokinetic profile of this compound compared to butyric acid has been noted in preclinical models.[9] General toxicology studies for investigational new drugs typically include assessments of acute, sub-chronic, and chronic toxicity, as well as genotoxicity and reproductive toxicity, to establish a safe starting dose for human trials.[2][10]
Clinical Development
This compound has been evaluated in Phase I and Phase II clinical trials, primarily in patients with advanced solid malignancies, with a focus on non-small cell lung cancer (NSCLC).
Phase I Clinical Trial
A Phase I study was conducted to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of this compound in patients with advanced solid malignancies.
Table 4: Phase I Clinical Trial of this compound
| Parameter | Details | Reference |
| Patient Population | 28 patients with advanced solid malignancies refractory to conventional therapy. | [1][11] |
| Dosing Regimen | 6-hour intravenous infusion daily for 5 days every 3 weeks, with dosages ranging from 0.047 to 3.3 g/m²/day. | [1][11] |
| Maximum Tolerated Dose (MTD) | Not reached; dose escalation was limited by the volume of the intralipid formulation. The maximum deliverable dose was 3.3 g/m²/day. | [1][11] |
| Toxicities | Mild to moderate nausea, vomiting, hepatic transaminase elevation, hyperglycemia, fever, fatigue, anorexia, injection site reaction, diarrhea, and visual complaints. No dose-limiting toxicities were observed. | [1][11] |
| Efficacy | A partial response was observed in one previously untreated patient with metastatic NSCLC. | [1][11] |
Phase II Clinical Trial in NSCLC
A multicenter, open-label Phase II trial evaluated the efficacy and safety of this compound in patients with advanced NSCLC who had failed prior chemotherapy.
Table 5: Phase II Clinical Trial of this compound in NSCLC
| Parameter | Details | Reference |
| Patient Population | 47 patients with advanced NSCLC who had failed prior chemotherapy. | Titan News Release (2002) |
| Dosing Regimen | 2.34 g/m²/day by 6-hour intravenous infusion for 3 days every 3 weeks. | Titan News Release (2002) |
| Efficacy (Intent-to-treat) | - Partial Response: 4.3% - Disease Stabilization (≥ 2 cycles): 38.3% | Titan News Release (2002) |
| Efficacy (Evaluable Patients, n=39) | - Partial Response: 5.1% - Disease Stabilization (≥ 12 weeks): 36% | Titan News Release (2002) |
| Survival (Patients with < 3 prior regimens, n=29) | - 1-Year Survival: 47% - Median Survival: 11.2 months | Titan News Release (2002) |
| Safety | Well-tolerated with no myelosuppression or significant nausea and vomiting. | Titan News Release (2002) |
A subsequent Phase IIb study of this compound in combination with docetaxel was halted due to safety concerns identified by an independent data monitoring committee.
Experimental Protocols
In Vitro HDAC Activity Assay
This protocol provides a general framework for assessing the HDAC inhibitory activity of this compound (or its active metabolite, butyric acid) in vitro.
Materials:
-
Cell culture reagents
-
This compound solution
-
Lysis buffer
-
Sulfuric acid for acid extraction
-
Protein assay reagents (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.
-
Harvest the cells and perform histone extraction using an acid extraction protocol.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.
Apoptosis Assay by Annexin V Staining
This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Diagram 4: Annexin V Apoptosis Assay Workflow
Materials:
-
Cell culture reagents
-
This compound solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of this compound for the appropriate duration to induce apoptosis.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
This compound (pivaloyloxymethyl butyrate) represents a rationally designed prodrug of butyric acid that successfully overcomes the pharmacokinetic limitations of its parent compound. Its dual mechanism of action, involving both HDAC inhibition and formaldehyde release, provides a multi-faceted approach to cancer therapy. Preclinical studies have consistently demonstrated its enhanced potency and efficacy compared to butyric acid. While early clinical trials showed promising activity and a manageable safety profile in patients with advanced NSCLC, further investigation is warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this compound and other HDAC inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 7.7.2 Evaluating Toxicity Data | Environment, Health and Safety [ehs.cornell.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyric acid and pivaloyloxymethyl butyrate, AN-9, a novel butyric acid derivative, induce apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butyrate ( AN-9 ) with the Formaldehyde-releasing Prodrug Pivaloyloxymethyl Molecular Basis for the Synergistic Interaction of Adriamycin Updated | Semantic Scholar [semanticscholar.org]
- 9. Effect of the butyrate prodrug pivaloyloxymethyl butyrate (AN9) on a mouse model for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Pivanex: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivanex (pivaloyloxymethyl butyrate, AN-9) is a prodrug of the short-chain fatty acid butyric acid, a known histone deacetylase (HDAC) inhibitor. By masking the carboxyl group of butyric acid, this compound exhibits improved cellular permeability, allowing for more efficient intracellular delivery of the active compound. Once inside the cell, this compound is hydrolyzed by cellular esterases, releasing butyric acid, which then exerts its anti-neoplastic effects. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Identifiers
This compound is chemically known as pivaloyloxymethyl butyrate. Its structure consists of a butyrate molecule esterified with a pivaloyloxymethyl group.
| Identifier | Value |
| IUPAC Name | (2,2-dimethylpropanoyloxy)methyl butanoate |
| Synonyms | This compound, AN-9, Pivaloyloxymethyl butyrate |
| CAS Number | 122110-53-6[1] |
| Molecular Formula | C10H18O4[1] |
| Molecular Weight | 202.25 g/mol [1] |
| SMILES | CCCC(=O)OCOC(=O)C(C)(C)C[1] |
| InChI Key | GYKLFBYWXZYSOW-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a colorless to light yellow liquid. A summary of its known and predicted physicochemical properties is presented below.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.008 ± 0.06 g/cm³ | [1] |
| Boiling Point | 249.3 ± 13.0 °C | Predicted |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |
| Storage | Store at -20°C for long-term stability |
Note: Experimental data for melting point and pKa were not available in the reviewed literature.
Pharmacological Properties and Mechanism of Action
This compound is an orally active prodrug that demonstrates anti-neoplastic, anti-metastatic, and anti-angiogenic properties.[2] Its primary mechanism of action is the inhibition of histone deacetylases (HDACs) following its intracellular conversion to butyric acid.
Hydrolysis to Butyric Acid
As a prodrug, this compound is designed to overcome the poor cellular permeability of butyric acid. Its lipophilic nature allows it to readily cross cell membranes. Once inside the cell, it is hydrolyzed by intracellular esterases, releasing the active HDAC inhibitor, butyric acid, as well as pivalic acid and formaldehyde.
Caption: Intracellular activation of this compound.
Histone Deacetylase (HDAC) Inhibition
Butyric acid inhibits the activity of class I and II HDAC enzymes. HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyric acid promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes, including tumor suppressor genes.
Caption: Mechanism of HDAC inhibition by butyric acid.
Downregulation of Bcr-Abl Signaling
This compound has been shown to down-regulate the expression of the oncoprotein Bcr-Abl. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation and survival of cancer cells, particularly in chronic myeloid leukemia (CML). By reducing Bcr-Abl levels, this compound can inhibit downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, ultimately leading to apoptosis of cancer cells.
Caption: this compound-mediated downregulation of Bcr-Abl signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., K562, A549, NCI-H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10 µM to 500 µM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
HDAC Activity Assay (Colorimetric)
Objective: To measure the inhibitory effect of this compound (as butyric acid) on HDAC activity.
Materials:
-
HeLa nuclear extract (as a source of HDACs)
-
HDAC colorimetric substrate (e.g., Boc-Lys(Ac)-pNA)
-
HDAC assay buffer
-
Lysine developer
-
This compound or sodium butyrate
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare dilutions of this compound or sodium butyrate in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
85 µL of ddH2O
-
10 µL of 10X HDAC Assay Buffer
-
Your sample containing HDAC activity (e.g., 5-10 µg of HeLa nuclear extract) or HDAC inhibitor.
-
-
For a positive control, use HeLa nuclear extract without any inhibitor. For a negative control, use a known HDAC inhibitor like Trichostatin A.
-
Add 5 µL of the HDAC colorimetric substrate to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 10 µL of Lysine Developer to each well.
-
Incubate at 37°C for 30 minutes.
-
Read the absorbance at 405 nm using a microplate reader.
-
The HDAC activity is inversely proportional to the signal. Calculate the percentage of inhibition relative to the control.
Western Blot Analysis for Bcr-Abl Expression
Objective: To determine the effect of this compound on the expression level of Bcr-Abl protein.
Materials:
-
Bcr-Abl positive cell line (e.g., K562)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Bcr-Abl
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat K562 cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Bcr-Abl antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative expression of Bcr-Abl.
Summary and Future Directions
This compound is a promising anti-cancer agent that leverages a prodrug strategy to effectively deliver butyric acid, a potent HDAC inhibitor, into cancer cells. Its dual mechanism of action, involving both epigenetic modulation through HDAC inhibition and the downregulation of the key oncoprotein Bcr-Abl, makes it a compelling candidate for further investigation, particularly in hematological malignancies and solid tumors. Future research should focus on elucidating the full spectrum of its molecular targets, its potential for synergistic combinations with other chemotherapeutic agents, and the development of biomarkers to predict patient response in clinical settings.
References
A Technical Guide to the Prodrug Pivanex (AN-9) and its Intracellular Activation to Butyric Acid
Executive Summary: Butyric acid, a short-chain fatty acid, is a potent histone deacetylase (HDAC) inhibitor with significant therapeutic potential in oncology and other fields. However, its clinical utility is hampered by unfavorable pharmacological properties, including a short plasma half-life and rapid hepatic clearance. Pivanex (pivaloyloxymethyl butyrate, AN-9), an acyloxyalkyl ester prodrug of butyric acid, was designed to overcome these limitations.[1][2] This guide provides a detailed overview of the mechanism of this compound activation, its pharmacokinetic profile, downstream biological effects, and the key experimental protocols used in its evaluation. This compound leverages its lipophilic nature for efficient cellular uptake, where it is hydrolyzed by intracellular esterases to release the active agent, butyric acid, leading to enhanced potency compared to direct administration of butyric acid itself.[2][3][4]
Introduction: The Rationale for a Butyric Acid Prodrug
Butyric acid (BA) is a naturally occurring short-chain fatty acid that plays a crucial role in cellular homeostasis. One of its most significant functions is the inhibition of histone deacetylases (HDACs).[5] By inhibiting HDACs, butyrate causes hyperacetylation of histone proteins, leading to a more open chromatin structure. This alteration in chromatin remodeling affects the expression of a subset of mammalian genes (approximately 2%), often inducing cell cycle arrest, differentiation, or apoptosis in cancer cells.[5]
Despite its promise, the therapeutic application of butyric acid is limited by its poor pharmacokinetic profile, characterized by a very short half-life (under 6 minutes) and rapid first-pass metabolism in the liver.[2][6] These factors make it challenging to maintain therapeutically relevant concentrations in vivo.
To address these challenges, the prodrug this compound (pivaloyloxymethyl butyrate or AN-9) was developed.[1] As a member of the acyloxyalkyl ester prodrug family, this compound is more lipophilic than BA, a characteristic that enhances its ability to cross cell membranes.[3][4] This design allows for efficient delivery into target cells, where it subsequently releases the active butyric acid molecule.[7][8]
Mechanism of this compound Activation
The core of the this compound prodrug strategy lies in its intracellular conversion to active butyric acid. This process is a one-step enzymatic hydrolysis reaction catalyzed by non-specific intracellular esterases, which are ubiquitous in mammalian cells.
Upon entering the cell, this compound is rapidly cleaved at the ester bond. This hydrolysis yields three products: the active drug, butyric acid; pivalic acid (2,2-dimethylpropionic acid); and formaldehyde.[7][9][10] While butyric acid is responsible for the primary therapeutic effects via HDAC inhibition, the released formaldehyde has been shown to synergize with certain chemotherapeutic agents like doxorubicin by facilitating the formation of drug-DNA adducts.[9] Pivalic acid is not believed to contribute to the drug's activity.[9]
Pharmacokinetics and Cellular Uptake
The enhanced potency of this compound over butyric acid is primarily attributed to its superior cellular uptake.[2][3] The lipophilic nature of the pivaloyloxymethyl group facilitates rapid diffusion across the cell membrane, a process that is significantly more efficient than the uptake of the more polar butyric acid molecule.
In Vitro Cellular Uptake Data
Studies using radiolabeled compounds have quantified the uptake of this compound in various cancer cell lines. In leukemic cells, the intracellular concentration of radioactivity from [14C]-labeled this compound increased rapidly, peaking within 30 to 60 minutes, before declining as the prodrug was hydrolyzed and the resulting butyric acid was metabolized.[3][4] In contrast, cells exposed to [14C]-butyric acid showed consistently low intracellular radioactivity levels.[3][4]
| Cell Line | Compound | Peak Uptake Time | Key Finding | Reference |
| MEL (Murine Erythroleukemia) | [14C]-Pivanex | 30 minutes | Rapid uptake and subsequent decline attributed to hydrolysis and metabolism. | [3][4] |
| HL-60 (Human Promyelocytic Leukemia) | [14C]-Pivanex | 1 hour | Rapid uptake, slower peak time compared to MEL cells. | [3][4] |
| MEL / HL-60 | [14C]-Butyric Acid | N/A | Intracellular radioactivity level remained low throughout the experiment. | [3][4] |
In Vivo and Clinical Pharmacokinetics
In preclinical animal models, this compound has demonstrated significant anti-tumor activity.[7][11] A study on a mouse model for spinal muscular atrophy showed that oral administration of this compound at 200 mg/kg/day almost doubled the average lifespan of the mice, a therapeutic effect attributed to the delivery of butyric acid to the central nervous system.[7]
Phase I clinical trials in patients with advanced solid malignancies have established the safety profile of this compound. The drug was administered as an intravenous infusion, and the maximum deliverable dose was found to be 3.3 g/m²/day, limited by the volume of the lipid-based formulation vehicle.[1][2]
| Study Phase | Patient Population | Dosage Range | Schedule | Dose-Limiting Toxicity | Observed Side Effects | Reference |
| Phase I | Advanced Solid Malignancies | 0.047 to 3.3 g/m²/day | 6-hour IV infusion daily for 5 days, every 3 weeks | None observed up to the maximum feasible dose. | Mild to moderate nausea, vomiting, fatigue, anorexia, hyperglycemia, elevated transaminases. | [1][2] |
Downstream Biological Effects of Released Butyric Acid
Once released inside the cell, butyric acid acts as a potent inhibitor of class I and IIa histone deacetylases (HDACs).[9] This inhibition leads to the accumulation of acetylated histones, which alters chromatin structure and modulates gene expression.[5] One of the key target genes transcriptionally activated by butyrate-induced histone hyperacetylation is CDKN1A, which encodes the cyclin-dependent kinase (CDK) inhibitor p21Waf1/Cip1.[5][12] The p21 protein binds to and inhibits cyclin-CDK2 complexes, leading to cell cycle arrest in the G1 phase.[5][13] This halt in proliferation can, depending on the cellular context, lead to differentiation or apoptosis.[5]
Key Experimental Protocols
The following protocols are representative of the methods used to characterize the uptake and activity of this compound.
Protocol: In Vitro Cellular Uptake Assay
This protocol is based on the methodology used to compare the uptake of [14C]-Pivanex and [14C]-Butyric Acid in leukemic cell lines.[3][4]
-
Cell Culture: Culture leukemic cells (e.g., HL-60 or MEL) in appropriate media to a density of 1-2 x 10⁶ cells/mL.
-
Preparation of Reagents: Prepare solutions of [14C]-Pivanex and [14C]-Butyric Acid (labeled on the carboxylic moiety) at the desired final concentration in culture medium.
-
Incubation: Add the radiolabeled compound to the cell suspension. Incubate the cells at 37°C. For time-course experiments, take aliquots at specified time points (e.g., 5, 15, 30, 60, 120 minutes). A parallel incubation at 4°C can be run to assess temperature dependence.
-
Separation: To stop the uptake, rapidly separate the cells from the incubation medium. This is typically done by filtering the cell suspension through a glass microfiber filter and washing quickly with ice-cold phosphate-buffered saline (PBS).
-
Quantification: Place the filter containing the cells into a scintillation vial. Add scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM) or convert to pmol of compound per 10⁶ cells. Plot the intracellular radioactivity over time.
References
- 1. A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Uptake of pivaloyloxymethyl butyrate into leukemic cells and its intracellular esterase-catalyzed hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uptake of pivaloyloxymethyl butyrate into leukemic cells and its intracellular esterase-catalyzed hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the butyrate prodrug pivaloyloxymethyl butyrate (AN9) on a mouse model for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The anticancer prodrugs of butyric acid AN-7 and AN-9, possess antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pivanex: A Deep Dive into its Impact on Gene Expression and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivanex (pivaloyloxymethyl butyrate, AN-9), a prodrug of butyric acid, is a histone deacetylase (HDAC) inhibitor that has demonstrated anti-neoplastic properties by inducing cell differentiation, cell cycle arrest, and apoptosis in a variety of cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, with a specific focus on its influence on gene expression and the induction of apoptosis. We will explore the signaling pathways modulated by this compound, present quantitative data from relevant studies, and provide detailed experimental protocols for key assays.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and the promotion of cell survival and proliferation.
This compound, as an HDAC inhibitor, counteracts this process by increasing histone acetylation, which leads to a more open chromatin structure and the re-activation of silenced genes. This guide will dissect the downstream consequences of this epigenetic modulation, particularly as it pertains to the intricate cellular processes of gene expression and apoptosis.
Mechanism of Action: Histone Deacetylase Inhibition
The primary mechanism of action of this compound is the inhibition of HDAC enzymes. Upon entering the cell, this compound is metabolized to butyrate, a well-known HDAC inhibitor. This inhibition leads to the accumulation of acetylated histones, a hallmark of transcriptionally active chromatin.
Quantitative Effects on HDAC Activity and Histone Acetylation
Studies have demonstrated this compound's ability to inhibit HDAC activity and induce histone hyperacetylation in a time- and dose-dependent manner.
| Cell Line/System | This compound Concentration/Dose | Time Point | Effect on HDAC Activity | Effect on Histone Acetylation | Reference |
| NCI-H23 (NSCLC) | Not Specified (in vitro) | 72 hours | Maximum inhibition to 25% of control | Hyperacetylation of histone H3 observed at 1, 3, 7, 24, and 48 hours | [1] |
| NSCLC Patient PBMCs | 2.5 g/m² (in vivo) | Day 4 | Strongly inhibited | Hyperacetylation of histones H3 and H4 | [1] |
This compound and the Induction of Apoptosis
A key consequence of HDAC inhibition by this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This process is orchestrated through a complex interplay of signaling pathways and the modulation of pro- and anti-apoptotic gene expression.
Signaling Pathways Involved in this compound-Induced Apoptosis
This compound appears to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors. This compound influences this pathway by altering the expression of Bcl-2 family proteins.
While less directly detailed in the context of this compound, HDAC inhibitors, in general, can sensitize cells to extrinsic apoptosis by upregulating the expression of death receptors like Fas and their ligands.
Quantitative Data on Apoptosis Induction
While specific quantitative data for this compound-induced apoptosis is limited in the provided search results, studies on other HDAC inhibitors provide a framework for the expected effects.
| Cell Line | HDACi (Concentration) | Time Point | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity | Reference |
| Jurkat T cells | BS-181 (15 µM) | 20 hours | 47.1% (Early + Late) | Not Specified | [2] |
| MDA-MB-231 | NK-HDAC-1 (dose-dependent) | 48 hours | Dose-dependent increase | Not Specified | [3] |
Gene Expression Changes in Apoptosis Regulators
This compound, through HDAC inhibition, modulates the expression of key genes involved in the apoptotic process. A crucial aspect of this regulation is the alteration of the Bax/Bcl-2 ratio, a key determinant of cell fate.
| Gene | Cell Line | This compound/HDACi | Fold Change in Expression | Method | Reference |
| Bax | A549 (NSCLC) | H9 (Herbal Extract) | Enhanced expression | Western Blot | [4] |
| Bcl-xL | A549 (NSCLC) | H9 (Herbal Extract) | Inhibited expression | Western Blot | [4] |
| Bcl-2 | t(14;18) Lymphoma | TSA and NaB | Down-regulated | Western Blot, qRT-PCR | [5] |
This compound and Cell Cycle Arrest
In addition to apoptosis, this compound can induce cell cycle arrest, primarily at the G1/S checkpoint. This effect is largely mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs), such as p21WAF1/CIP1.
The Role of p21WAF1/CIP1
p21WAF1/CIP1 is a key tumor suppressor gene that, when activated, binds to and inhibits the activity of cyclin-CDK complexes, thereby halting cell cycle progression. HDAC inhibitors, including the active metabolite of this compound, have been shown to robustly induce p21WAF1/CIP1 expression.
Quantitative Data on Cell Cycle Arrest
| Cell Line | HDACi (Concentration) | Time Point | % Cells in G0/G1 Phase | Reference |
| Cancer Cell Line (Hypothetical) | Hdac-IN-40 (1.0 µM) | 48 hours | 75.3 ± 3.0 | [6] |
| Cancer Cell Line (Hypothetical) | Hdac-IN-40 (2.5 µM) | 48 hours | 82.1 ± 3.5 | [6] |
| A549 (NSCLC) | M22 (13 µM) | 24 hours | Significant increase (visual from histogram) | [7] |
Interplay with Other Signaling Pathways
The effects of this compound are not limited to the direct regulation of apoptosis and cell cycle genes. Its influence extends to other critical signaling pathways, such as NF-κB and the generation of reactive oxygen species (ROS).
This compound and the NF-κB Pathway
The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. HDAC inhibitors can have complex, context-dependent effects on NF-κB signaling. Some studies suggest that HDAC inhibitors can suppress NF-κB activity by inhibiting the phosphorylation of IκBα, the inhibitory subunit of NF-κB.
This compound and Reactive Oxygen Species (ROS)
HDAC inhibitors have been shown to induce the generation of reactive oxygen species (ROS) in cancer cells. While high levels of ROS can be cytotoxic, at lower levels, they can act as signaling molecules. The increased ROS production by HDAC inhibitors can contribute to the induction of apoptosis through the activation of stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathways and by promoting mitochondrial dysfunction.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound on gene expression and apoptosis.
Western Blot Analysis for Protein Expression
Objective: To determine the effect of this compound on the expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspases) and cell cycle regulation (e.g., p21WAF1/CIP1), as well as histone acetylation.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound or vehicle control for desired time points.
-
Protein Extraction:
-
For total protein: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
For histone extraction: Isolate nuclei and perform acid extraction.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p21, anti-acetyl-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound.
-
Cell Harvesting and Fixation: Harvest cells and fix in cold 70% ethanol.
-
Staining: Resuspend fixed cells in a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.
Measurement of Reactive Oxygen Species (ROS)
Objective: To quantify the intracellular generation of ROS after this compound treatment.
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound.
-
Staining: Incubate cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
Conclusion
This compound demonstrates significant anti-cancer potential through its primary mechanism as a histone deacetylase inhibitor. By inducing histone hyperacetylation, this compound triggers a cascade of events that lead to the re-expression of silenced tumor suppressor genes and the modulation of key signaling pathways. This results in the induction of apoptosis, primarily through the intrinsic pathway by altering the Bax/Bcl-2 ratio and activating the caspase cascade, and the induction of cell cycle arrest at the G1/S checkpoint via upregulation of p21WAF1/CIP1. Furthermore, this compound's influence on the NF-κB pathway and the generation of reactive oxygen species likely contributes to its overall anti-neoplastic effects. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further understand and leverage the therapeutic potential of this compound and other HDAC inhibitors. Further research is warranted to obtain more specific quantitative data on the effects of this compound across a broader range of cancer types and to fully elucidate the intricate interplay of the signaling pathways it modulates.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. H9 induces apoptosis via the intrinsic pathway in non-small-cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kumc.edu [kumc.edu]
- 7. researchgate.net [researchgate.net]
The Role of Pivanex (AN-9) in the Downregulation of Bcr-Abl Protein: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Bcr-Abl fusion oncoprotein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis.[1][2][3] While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as resistance and residual disease persist.[1][4] Pivanex (AN-9), a pivaloyloxymethyl butyrate, is a pro-drug of butyric acid that functions as a histone deacetylase (HDAC) inhibitor.[5][6][7] Emerging evidence indicates that this compound and other butyric acid derivatives can downregulate the expression of the bcr-abl protein, offering a potential therapeutic avenue for CML. This document provides a detailed technical overview of the mechanism, experimental validation, and signaling pathways associated with this compound-mediated bcr-abl downregulation.
Introduction to this compound and Bcr-Abl
This compound (AN-9) is an orally active derivative of butyric acid.[5][6] Its primary anticancer effect is attributed to the intracellular release of butyric acid, a known inhibitor of histone deacetylases (HDACs).[6][7] By inhibiting HDACs, which play a key role in chromatin structure and gene transcription, this compound can modulate the expression of various genes involved in cell growth and differentiation.[6] The increased potency of this compound compared to butyric acid is likely due to its enhanced permeability across cell membranes, facilitating more efficient delivery of the active compound to its subcellular targets.[6][7]
The Bcr-Abl oncoprotein, resulting from the Philadelphia chromosome translocation t(9;22), is the pathogenic driver in over 95% of CML cases.[1][8] Its deregulated tyrosine kinase activity activates multiple downstream signaling pathways that promote cell proliferation, reduce apoptosis, and lead to the malignant expansion of hematopoietic stem cells.[1][2] Therefore, targeting the Bcr-Abl protein, either by inhibiting its kinase activity or by reducing its expression, is a primary strategy in CML therapy.
Mechanism of Action: HDAC Inhibition and Transcriptional Repression
The primary mechanism by which this compound is proposed to downregulate bcr-abl is through its function as an HDAC inhibitor. Histone acetylation is generally associated with a more open chromatin structure (euchromatin), which allows for active gene transcription. Conversely, histone deacetylation, mediated by HDACs, leads to a condensed chromatin structure (heterochromatin), repressing transcription.
Studies with butyric acid analogs, such as arginine butyrate, have demonstrated a dose-related inhibition of p210 bcr-abl protein.[9] Further analysis revealed that this inhibition occurs via transcriptional regulation of the bcr-abl gene.[9] By inhibiting HDACs, this compound's active metabolite, butyric acid, is thought to alter the chromatin state at the bcr-abl gene locus, leading to a reduction in its transcription and, consequently, a decrease in bcr-abl mRNA and protein levels. This represents a distinct mechanism from TKIs, which block the protein's enzymatic activity without affecting its expression level.
Quantitative Data from In Vitro Studies
This compound has been evaluated in CML-derived cell lines, most notably K562, which expresses the p210 bcr-abl protein. These studies have provided quantitative data on its anti-leukemic effects.
Table 1: Effects of this compound on K562 CML Cells
| Parameter | Concentration (μM) | Incubation Time | Result | Citation |
| Cell Viability | 100-500 | 24 hours | Significant reduction in the number of viable cells. | [5] |
| Synergy with Imatinib | 100 (this compound) + 0.125 or 0.25 (STI571) | 24 hours | Synergistic reduction in the number of viable cells. | [5] |
| Apoptosis Induction | 100-500 | 6-72 hours | Significant increase in the number of apoptotic cells. | [5] |
| Caspase Activity | 500 | 4 hours | Significant increase in caspase activity. | [5] |
| Cell Cycle Arrest | 200 | Not specified | Inducement of G2-M phase enhancement. | [5] |
Signaling Pathways and Experimental Workflows
Bcr-Abl Signaling and this compound Intervention
The Bcr-Abl protein activates a cascade of downstream signaling pathways critical for CML pathogenesis, including the JAK/STAT and PI3K/Akt pathways, which ultimately suppress apoptosis, partly through the upregulation of anti-apoptotic proteins like Bcl-xL.[10][11] this compound intervenes at the transcriptional level, reducing the synthesis of the Bcr-Abl protein itself, thereby attenuating all downstream oncogenic signals.
Caption: this compound-mediated inhibition of HDACs, leading to downregulation of bcr-abl transcription.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow used to determine the effect of this compound on bcr-abl expression and CML cell fate.
Caption: Standard experimental workflow to evaluate this compound's effect on CML cells.
Detailed Experimental Protocols
Cell Culture and Treatment
The human CML cell line K562 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded at a specified density and treated with this compound at concentrations ranging from 100 to 500 μM for various time points (e.g., 4, 24, 48, 72 hours).
Cell Viability Assay (Trypan Blue Exclusion)
-
After incubation with this compound, K562 cells are harvested and washed with phosphate-buffered saline (PBS).
-
Cells are resuspended in a small volume of PBS.
-
A 10 μL aliquot of the cell suspension is mixed with 10 μL of 0.4% Trypan Blue stain.
-
The mixture is incubated for 1-2 minutes at room temperature.
-
Viable (unstained) and non-viable (blue) cells are counted using a hemocytometer under a light microscope.
-
The percentage of viable cells is calculated relative to a vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Following this compound treatment, cells are harvested and washed twice with cold PBS.
-
Cells are resuspended in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
400 μL of 1X binding buffer is added to each sample.
-
Samples are analyzed by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot for Bcr-Abl Protein
-
Treated cells are harvested, washed with cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein (e.g., 20-40 μg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for c-Abl.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to normalize protein levels.
Conclusion
This compound (AN-9) presents a compelling mechanism for combating CML by directly targeting the expression of the Bcr-Abl oncoprotein. By functioning as an HDAC inhibitor, its active metabolite, butyric acid, induces transcriptional repression of the bcr-abl gene.[9] This leads to a reduction in Bcr-Abl protein levels, triggering cell cycle arrest and apoptosis in CML cells.[5] The in vitro data demonstrates significant anti-proliferative and pro-apoptotic activity, as well as a synergistic effect with TKIs like imatinib.[5] This dual approach of inhibiting Bcr-Abl activity (with TKIs) and downregulating its expression (with this compound) could represent a powerful strategy to overcome drug resistance and eradicate residual leukemic cells. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the management of CML.
References
- 1. Regulatory Molecules and Corresponding Processes of BCR-ABL Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of histone deacetylase inhibitors and an Aurora kinase inhibitor in BCR-ABL-expressing leukemia cells: Combination of HDAC and Aurora inhibitors in BCR-ABL-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Critical Review of Trials of First-Line BCR-ABL Inhibitor Treatment in Patients With Newly Diagnosed Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Derivatives of butyric acid as potential anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Applications of BCR-ABL Molecular Testing in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arginine butyrate downregulates p210 bcr-abl expression and induces apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blockade of the Bcr-Abl Kinase Activity Induces Apoptosis of Chronic Myelogenous Leukemia Cells by Suppressing Signal Transducer and Activator of Transcription 5–Dependent Expression of Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Bcr-Abl kinase activity by PD180970 blocks constitutive activation of Stat5 and growth of CML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pivanex: A Technical Guide to its Antimetastatic and Antiangiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivanex (pivaloyloxymethyl butyrate, AN-9) is a prodrug of butyric acid, a known histone deacetylase (HDAC) inhibitor. By enhancing the cellular delivery of butyric acid, this compound has demonstrated significant potential as an anticancer agent with pronounced antimetastatic and antiangiogenic activities. This technical guide provides a comprehensive overview of the core mechanisms, quantitative preclinical and clinical data, and detailed experimental methodologies related to the antimetastatic and antiangiogenic properties of this compound. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Introduction
Metastasis and angiogenesis are hallmark capabilities of cancer, enabling tumor growth, invasion, and dissemination to distant organs, which remains the primary cause of cancer-related mortality. Angiogenesis, the formation of new blood vessels, is a critical prerequisite for tumors to grow beyond a few millimeters and to metastasize. The tumor vasculature provides essential nutrients and oxygen and serves as a conduit for metastatic spread. Consequently, agents that can effectively inhibit both metastasis and angiogenesis are of significant interest in oncology drug development.
This compound (AN-9) is a derivative of butyric acid, a short-chain fatty acid that functions as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors represent a class of targeted anticancer agents that modulate gene expression by altering the acetylation status of histones and other non-histone proteins. This leads to changes in chromatin structure and the regulation of genes involved in cell cycle arrest, differentiation, and apoptosis. The anticancer effects of this compound are primarily attributed to the intracellular release of butyric acid. Its increased potency compared to butyric acid is thought to be due to its enhanced permeability across cell membranes, leading to more efficient delivery to subcellular targets[1]. Preclinical and clinical studies have highlighted the antimetastatic and antiangiogenic properties of this compound, making it a compelling candidate for further investigation.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of histone deacetylases (HDACs) by its active metabolite, butyric acid. HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins. Inhibition of HDACs leads to hyperacetylation of these proteins, resulting in a more open chromatin structure and altered gene expression.[1]
Antimetastatic Properties
The antimetastatic effects of this compound are mediated through the regulation of genes involved in cell proliferation, invasion, and apoptosis. As an HDAC inhibitor, this compound can induce the expression of tumor suppressor genes and repress the expression of oncogenes. One of the key proteins downregulated by this compound is the oncoprotein Bcr-Abl, which is crucial for the survival and proliferation of certain leukemia cells[1]. Furthermore, in a 4T1 metastatic breast carcinoma model, this compound significantly inhibited the formation of lung lesions[2].
Antiangiogenic Properties
This compound exerts its antiangiogenic effects through multiple pathways that converge on the inhibition of key pro-angiogenic factors and signaling cascades.
-
Downregulation of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF): Solid tumors often experience hypoxia, which stabilizes HIF-1α, a master transcriptional regulator of angiogenesis. HIF-1α, in turn, upregulates the expression of VEGF, a potent pro-angiogenic factor. HDAC inhibitors, including the active metabolite of this compound, have been shown to suppress HIF-1α activity, leading to the downregulation of VEGF expression[3]. Butyric acid has been demonstrated to decrease VEGF mRNA and its receptor, KDR, mRNA levels[4]. This disrupts the critical VEGF signaling pathway required for endothelial cell proliferation, migration, and tube formation.
-
Inhibition of Basic Fibroblast Growth Factor (bFGF): this compound has been shown to reduce the expression of bFGF, another important pro-angiogenic factor[2].
-
Upregulation of PTEN: The tumor suppressor PTEN (Phosphatase and Tensin homolog) is a negative regulator of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, including that of endothelial cells. Some studies suggest that butyric acid can increase the expression of PTEN, thereby inhibiting the pro-angiogenic PI3K/Akt pathway.
The culmination of these actions is a reduction in tumor vascularization, thereby limiting tumor growth and the potential for metastasis.
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies investigating the antimetastatic and antiangiogenic properties of this compound.
Table 1: Preclinical Antimetastatic and Antiangiogenic Efficacy of this compound (AN-9)
| Model System | Treatment | Endpoint Measured | Result | Reference |
| 4T1 Metastatic Breast Carcinoma | AN-9 | Inhibition of lung lesions | 47% inhibition | [2] |
| HT-29 Human Colon Carcinoma Xenograft | AN-9 | Reduction of Mean Vessel Density (MVD) | Not specified, but AN-7 showed a 7-fold reduction | [2] |
| HT-29 Human Colon Carcinoma Xenograft | AN-9 | Reduction of bFGF expression (immunohistochemistry) | Reduced expression | [2] |
| HT-29 Human Colon Carcinoma Xenograft | AN-9 | Reduction of HIF-1α expression (immunohistochemistry) | Reduced expression | [2] |
| A549 NSCLC Cell Line | This compound (single agent, pretreatment) | IC50 | 28.7 µM | [5] |
| NCI-H460 NSCLC Cell Line | This compound (single agent, pretreatment) | IC50 | 28.2 µM | [5] |
| A549 NSCLC Cell Line | This compound (single agent, post-treatment) | IC50 | 198.2 µM | [5] |
| NCI-H460 NSCLC Cell Line | This compound (single agent, post-treatment) | IC50 | 176.1 µM | [5] |
Table 2: Phase II Clinical Trial of this compound in Advanced Non-Small Cell Lung Cancer (NSCLC)
| Parameter | Value | Reference |
| Number of Patients | 47 | [4][6] |
| Dosage | 2.34 g/m²/day (6-hour IV infusion for 3 days every 21 days) | [4][6] |
| Partial Response (PR) Rate (Intent-to-treat) | 4.3% - 6.4% | [4][6] |
| Stable Disease (≥12 weeks) | 30% - 36% | [4][6] |
| Median Survival (All Patients) | 6.2 months | [4] |
| 1-Year Survival (All Patients) | 26% | [4] |
| Median Survival (<3 prior chemo regimens) | 7.8 - 11.2 months | [4][6] |
| 1-Year Survival (<3 prior chemo regimens) | 31% - 47% | [4][6] |
| Most Common Toxicities (Grade 1-2) | Fatigue (34%), Nausea (17%), Dysgeusia (11%) | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the antimetastatic and antiangiogenic properties of this compound.
In Vivo Murine Cancer Models
-
Objective: To assess the antimetastatic potential of this compound in a highly metastatic and invasive tumor model.
-
Cell Line: 4T1 murine breast carcinoma cells.
-
Animal Model: Female BALB/c mice.
-
Procedure:
-
4T1 cells are cultured in appropriate media.
-
A suspension of 4T1 cells is injected into the mammary fat pad of the mice.
-
Treatment with this compound or vehicle control is initiated at a specified time point after tumor cell inoculation.
-
Primary tumor growth is monitored regularly.
-
At the end of the study, mice are euthanized, and lungs are harvested.
-
The number of metastatic nodules on the lung surface is counted.
-
-
Reference Protocol Details: Specific details on cell numbers, treatment schedules, and endpoint analysis can be found in studies utilizing this model[7][8].
-
Objective: To evaluate the anticancer and antiangiogenic activity of this compound in a human tumor xenograft model.
-
Cell Line: HT-29 human colon adenocarcinoma cells.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Procedure:
-
HT-29 cells are cultured and harvested.
-
A suspension of HT-29 cells is injected subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound or vehicle is administered according to the study protocol.
-
Tumor volume is measured regularly.
-
At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry).
-
-
Reference Protocol Details: Detailed procedures for establishing and utilizing the HT-29 xenograft model are available in the literature[9][10].
In Vivo Angiogenesis Assay
-
Objective: To quantify in vivo angiogenesis by measuring the formation of new blood vessels into a Matrigel plug.
-
Materials: Growth factor-reduced Matrigel, pro-angiogenic factors (e.g., bFGF, VEGF), test compound (this compound), and mice.
-
Procedure:
-
Liquid Matrigel is mixed with a pro-angiogenic factor and the test compound (this compound) or vehicle.
-
The mixture is subcutaneously injected into mice.
-
The Matrigel solidifies at body temperature, forming a plug.
-
After a defined period (e.g., 7-14 days), the plugs are explanted.
-
Angiogenesis is quantified by measuring the hemoglobin content within the plug (e.g., using Drabkin's reagent) or by immunohistochemical analysis of endothelial cell markers (e.g., CD31) in sectioned plugs.
-
-
Reference Protocol Details: Standard protocols for the Matrigel plug assay provide detailed steps for preparation, injection, and analysis[11][12][13][14].
In Vitro Angiogenesis Assay
-
Objective: To assess the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Materials: Matrigel or other basement membrane extracts, HUVECs, and test compound (this compound).
-
Procedure:
-
A thin layer of Matrigel is polymerized in the wells of a culture plate.
-
HUVECs are seeded onto the Matrigel in the presence of this compound or vehicle.
-
After incubation (typically 4-18 hours), the formation of tube-like structures is observed and quantified by microscopy.
-
Quantification can include measuring the total tube length, number of junctions, and number of loops.
-
-
Reference Protocol Details: Detailed protocols for the HUVEC tube formation assay are widely available and provide specifics on cell seeding density, Matrigel preparation, and imaging[7][15][16][17][18].
Immunohistochemistry (IHC)
-
Objective: To detect and localize specific proteins in tissue sections to assess markers of angiogenesis and cell proliferation.
-
Key Markers:
-
CD31 (PECAM-1): An endothelial cell marker used to quantify microvessel density (MVD).
-
Ki-67: A marker of cell proliferation.
-
HIF-1α and bFGF: To assess the expression of these pro-angiogenic factors.
-
-
Procedure:
-
Paraffin-embedded tumor tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the target protein epitopes.
-
Sections are incubated with a primary antibody specific to the protein of interest.
-
A labeled secondary antibody that binds to the primary antibody is added.
-
A chromogenic substrate is used to visualize the antibody-antigen complex.
-
Sections are counterstained and mounted for microscopic examination.
-
MVD is typically quantified by counting the number of stained vessels in several high-power fields.
-
-
Reference Protocol Details: Standard immunohistochemistry protocols provide detailed instructions for each step of the staining process[19][20][21].
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins in cell or tissue lysates.
-
Procedure:
-
Proteins are extracted from cells or tissues treated with this compound or vehicle.
-
Protein concentration is determined to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody against the protein of interest.
-
A labeled secondary antibody is used to detect the primary antibody.
-
The protein bands are visualized and quantified using an imaging system.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general experimental workflows used to study its properties.
Caption: General mechanism of action of this compound as an HDAC inhibitor.
Caption: this compound's proposed antiangiogenic signaling pathways.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound (AN-9) has emerged as a promising anticancer agent with well-documented antimetastatic and antiangiogenic properties. Its mechanism of action as a histone deacetylase inhibitor, leading to the modulation of key signaling pathways involved in tumor progression, provides a strong rationale for its therapeutic potential. The preclinical data demonstrating inhibition of metastasis and angiogenesis, coupled with the manageable safety profile and signs of activity in clinical trials, underscore the importance of continued research into this compound. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, aiming to facilitate further investigation and the design of future studies to fully elucidate its clinical utility in the treatment of cancer.
References
- 1. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Inhibition of hypoxia-induced angiogenesis by FK228, a specific histone deacetylase inhibitor, via suppression of HIF-1alpha activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II trial of the histone deacetylase inhibitor pivaloyloxymethyl butyrate (this compound, AN-9) in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 10. HT29 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 11. Is tail vein injection a relevant breast cancer lung metastasis model? - Rashid - Journal of Thoracic Disease [jtd.amegroups.org]
- 12. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KoreaMed Synapse [synapse.koreamed.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Sodium Butyrate Stimulates Expression of Fibroblast Growth Factor 21 in Liver by Inhibition of Histone Deacetylase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The histone deacetylase HDAC1 activates HIF1α/VEGFA signal pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Response of HT29 colorectal xenograft model to cediranib assessed with 18 F-fluoromisonidazole positron emission tomography, dynamic contrast-enhanced and diffusion-weighted MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Pivanex (AN-9) In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivanex (AN-9), a pivaloyloxymethyl butyrate, is a prodrug of butyric acid that functions as a potent histone deacetylase (HDAC) inhibitor. By preventing the removal of acetyl groups from histones, this compound promotes a more open chromatin structure, leading to the altered expression of genes involved in critical cellular processes. In vitro studies have demonstrated its ability to induce cell cycle arrest, differentiation, and apoptosis in a variety of cancer cell lines, making it a compound of significant interest in oncology research. These application notes provide detailed protocols for investigating the in vitro effects of this compound on cancer cells.
Data Presentation: Anti-proliferative Activity of this compound (AN-9)
The anti-proliferative activity of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| 3LLD122 | Lung Carcinoma | 35 | Colony Formation |
| B16-F10 | Melanoma | 82 | Proliferation Assay |
| HL-60 | Promyelocytic Leukemia | 36 - 49.5 | Proliferation Assay |
| HT-29 | Colon Carcinoma | 52 | Proliferation Assay |
| MES-SA | Uterine Sarcoma | 40 | Proliferation Assay |
| MIA PaCa-2 | Pancreatic Carcinoma | 30 | Colony Formation |
| PC-3 | Prostate Cancer | Not Specified | Not Specified |
| WEHI | Myelomonocytic Leukemia | Not Specified | Proliferation Assay |
| K562 | Chronic Myeloid Leukemia | Not Specified | Proliferation Assay |
Note: The specific assay conditions and incubation times may vary between studies.[1]
Key In Vitro Experimental Protocols
The following are detailed protocols for essential in vitro assays to characterize the biological effects of this compound (AN-9).
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
This compound (AN-9) stock solution (dissolved in DMSO)
-
Cancer cell line of interest (e.g., K562, HL-60)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. For suspension cells like K562, ensure even distribution. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range for initial experiments is 10-500 µM.[1] Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours). For K562 cells, a 24-hour incubation has been shown to be effective.[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This protocol is for quantifying this compound-induced apoptosis and distinguishing it from necrosis.
Materials:
-
This compound (AN-9) stock solution
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after the treatment period. Treat the cells with various concentrations of this compound (e.g., 100-500 µM for K562 cells) for a specified time (e.g., 6-72 hours).[1] Include a vehicle control.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
HDAC Activity Assay (Colorimetric)
This protocol provides a method to measure the inhibitory effect of this compound on total HDAC activity.
Materials:
-
This compound (AN-9) stock solution
-
Nuclear extract from treated and untreated cells
-
HDAC Activity Assay Kit (Colorimetric)
-
Microplate reader
Procedure:
-
Nuclear Extraction: Treat cells with this compound at desired concentrations and for a specific duration. Harvest the cells and prepare nuclear extracts according to a standard protocol or a commercially available kit.
-
Assay Setup: Follow the manufacturer's instructions for the HDAC Activity Assay Kit. Typically, this involves adding the nuclear extract, a substrate, and a developing solution to the wells of a microplate.
-
This compound Inhibition: To determine the direct inhibitory effect of this compound, add various concentrations of the compound to wells containing untreated nuclear extract.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit's protocol.
-
Measurement: Read the absorbance at the recommended wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each this compound concentration relative to the untreated control.
Western Blot Analysis of Histone Acetylation and Signaling Proteins
This protocol is for detecting changes in the acetylation of histones (e.g., H3 and H4) and the expression levels of key signaling proteins (e.g., Bcr-Abl, caspases) following this compound treatment.
Materials:
-
This compound (AN-9) stock solution
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Bcr-Abl, anti-cleaved Caspase-3, anti-cleaved Caspase-8, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizing the Mechanism of Action of this compound (AN-9)
The following diagrams illustrate the proposed signaling pathways and experimental workflows for studying this compound.
Caption: Proposed mechanism of action for this compound (AN-9).
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: this compound-induced apoptotic signaling cascade.
References
Pivanex (Pivaloyloxymethyl Butyrate): Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivanex (pivaloyloxymethyl butyrate), also known as AN-9, is a prodrug of the short-chain fatty acid butyric acid.[1][2] As a potent histone deacetylase (HDAC) inhibitor, this compound has demonstrated significant anti-tumor activity in a variety of cancer cell lines.[3][4][5] It is designed to readily cross cell membranes, where it is metabolized to release butyric acid, leading to the accumulation of acetylated histones, which in turn modulates gene expression to induce cell differentiation, cell cycle arrest, and apoptosis.[3][6] These application notes provide detailed protocols for in vitro cell culture studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of histone deacetylases (HDACs).[3][4] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound increases histone acetylation, resulting in a more open chromatin structure that allows for the transcription of genes involved in various anti-tumor processes.[3]
The key downstream effects of HDAC inhibition by this compound include:
-
Induction of Cell Differentiation: this compound has been shown to induce malignant cells to differentiate into a more mature, less proliferative state.[1][2][6]
-
Cell Cycle Arrest: this compound can arrest the cell cycle, often at the G1 or G2/M phase, preventing cancer cell proliferation.[7]
-
Induction of Apoptosis: this compound can trigger programmed cell death in cancer cells.[7][8]
-
Down-regulation of Oncogenes: It has been observed to down-regulate the expression of key oncogenes such as bcr-abl.[3][7]
The increased potency of this compound compared to butyric acid is attributed to its enhanced cell permeability, allowing for more efficient delivery of butyric acid to its intracellular targets.[3]
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the effects of this compound on cancer cells.
Cell Proliferation Assay (MTS Assay)
This protocol is designed to determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, NCI-H460, K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (AN-9)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined using software such as GraphPad Prism.
Caption: Workflow for the cell proliferation assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (AN-9)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (AN-9)
-
6-well plates
-
Crystal Violet solution
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
This compound Treatment: Treat the cells with low concentrations of this compound for a defined period (e.g., 24 hours).
-
Colony Growth: Remove the this compound-containing medium, wash with PBS, and add fresh complete medium. Allow the cells to grow for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Data Presentation
The following tables summarize quantitative data from studies on this compound.
Table 1: In Vitro Anti-proliferative Activity of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Treatment Schedule | IC50 (µM) | Reference |
| A549 | 72h pretreatment, 72h drug-free | 28.7 | [9] |
| NCI-H460 | 72h pretreatment, 72h drug-free | 28.2 | [9] |
| A549 | 72h drug-free, 72h treatment | 198.2 | [9] |
| NCI-H460 | 72h drug-free, 72h treatment | 176.1 | [9] |
Table 2: In Vitro Response of Primary Human Tumor Colony-Forming Units to this compound
| Tumor Type | Continuous Exposure (200 µM) - % Response | Butyric Acid (200 µM) - % Response | Reference |
| Melanoma | 100% | 67% | [10] |
| Ovarian | 67% | 40% | [10] |
| Breast | 63% | 0% | [10] |
| Non-small cell lung | 60% | 10% | [10] |
| Colorectal | 62% | 20% | [10] |
| Response defined as a ≥ 50% decrease in tumor colony formation. |
Table 3: Effect of this compound on K562 Chronic Myeloid Leukemia Cells
| Assay | Concentration (µM) | Incubation Time | Result | Reference |
| Cell Viability | 100-500 | 24 hours | Significant reduction in viable cells | [7] |
| Apoptosis | 100-500 | 6-72 hours | Significant increase in apoptotic cells | [7] |
| Caspase Activity | 500 | 4 hours | Significant increase in caspase activity | [7] |
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action as an HDAC inhibitor. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and cellular effects of this compound in various cancer cell lines. The provided data highlights its superior activity compared to butyric acid and its potential for further development in cancer therapy.
References
- 1. A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AN-9 (Titan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the cytostatic butyric acid pro-drug, pivaloyloxymethyl butyrate, on the tumorigenicity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Butyric acid and pivaloyloxymethyl butyrate, AN-9, a novel butyric acid derivative, induce apoptosis in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Activity of pivaloyloxymethyl butyrate, a novel anticancer agent, on primary human tumor colony-forming units - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Pivanex Concentration for K562 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivanex (AN-9), a pivaloyloxymethyl ester of butyric acid, is a histone deacetylase (HDAC) inhibitor that has demonstrated anti-neoplastic activity in various cancer cell lines. In the context of Chronic Myeloid Leukemia (CML), particularly in cells positive for the Philadelphia chromosome like the K562 cell line, HDAC inhibitors represent a promising therapeutic strategy. These agents can induce cell cycle arrest, differentiation, and apoptosis. The primary mechanism of action in K562 cells involves the inhibition of HDACs, leading to hyperacetylation of histones and other proteins, which in turn modulates gene expression. A key target affected by this process is the Bcr-Abl fusion protein, a constitutively active tyrosine kinase crucial for the survival and proliferation of CML cells. This compound has been shown to down-regulate Bcr-Abl protein expression, thereby promoting apoptosis.[1]
This document provides detailed protocols and application notes for determining the optimal concentration of this compound for inducing apoptosis in K562 cells. Due to the limited availability of specific dose-response data for this compound in the public domain, the quantitative data presented in the tables are representative of a well-characterized HDAC inhibitor, Vorinostat, to illustrate the expected experimental outcomes and guide the optimization process.
Data Presentation
The following tables summarize the expected dose-dependent and time-dependent effects of an HDAC inhibitor on K562 cell viability, apoptosis, and cell cycle distribution. This data serves as a guideline for establishing the optimal this compound concentration in your experiments.
Table 1: Effect of HDAC Inhibitor on K562 Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1.5 | Not specified | Not specified | Significant reduction |
| 2.0 | Not specified | Not specified | Significant reduction |
| 2.5 | Significant reduction | Significant reduction | Not specified |
| 3.0 | Significant reduction | Not specified | Not specified |
| 5.0 | Significant reduction | Not specified | Not specified |
Data is representative of Vorinostat treatment and illustrates a dose- and time-dependent decrease in cell viability.
Table 2: Induction of Apoptosis in K562 Cells by HDAC Inhibitor (Annexin V/PI Staining)
| Concentration (µM) | % Apoptotic Cells (48h) |
| 0 (Vehicle) | ~5% |
| 2.5 | Significant increase (P = 0.03) |
| 5.0 | Further significant increase |
Data is representative of Vorinostat treatment. Apoptosis is quantified as the percentage of Annexin V positive cells.[2]
Table 3: Effect of HDAC Inhibitor on K562 Cell Cycle Distribution (Propidium Iodide Staining)
| Concentration (µM) | % G1 Phase (15h) | % S Phase (15h) | % G2/M Phase (15h) |
| 0 (Vehicle) | ~40% | ~45% | ~15% |
| 3.0 | Increased | Significantly Reduced | Increased |
| 5.0 | Increased | Significantly Reduced | Increased |
Data is representative of Vorinostat treatment, showing induction of G1 and G2/M arrest.[2]
Experimental Protocols
Cell Culture
K562 cells (human chronic myelogenous leukemia) should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂. Cells should be in the logarithmic growth phase for all experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
K562 cells
-
This compound (stock solution in DMSO)
-
RPMI-1640 complete medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed K562 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 µM to 500 µM. Include a vehicle control (DMSO).
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
Four hours before the end of each incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully remove the supernatant without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
K562 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed K562 cells in 6-well plates at a density of 2 x 10⁵ cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., based on MTT assay results, bracketing the IC50) and a vehicle control.
-
Incubate for 24, 48, and 72 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.
Materials:
-
K562 cells
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed K562 cells in 6-well plates at a density of 2 x 10⁵ cells/mL.
-
Treat the cells with different concentrations of this compound and a vehicle control.
-
Incubate for a desired time point (e.g., 15, 24, 48 hours).[2]
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: Proposed signaling pathway of this compound-induced apoptosis in K562 cells.
Caption: Logical workflow for selecting the optimal this compound concentration.
References
Pivanex (AN-9) In Vivo Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivanex (AN-9), or pivaloyloxymethyl butyrate, is a prodrug of the short-chain fatty acid butyric acid. As a histone deacetylase (HDAC) inhibitor, this compound represents a class of epigenetic modifiers with therapeutic potential in oncology. Butyric acid itself has demonstrated anti-cancer properties, but its clinical utility is hampered by a short half-life and rapid metabolism. This compound is designed to overcome these pharmacological limitations, delivering the active butyric acid moiety to tumor cells more effectively.[1][2] In preclinical studies, this compound has been shown to be a potent inducer of malignant cell differentiation and inhibitor of tumor growth.[3] It has demonstrated anti-proliferative effects against a range of human tumor colony-forming units, including colorectal, breast, lung, ovarian, and melanoma cells.[4] These application notes provide a summary of the available in vivo dosage and administration information for this compound in mouse models and offer detailed protocols to guide researchers in their preclinical study design.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vivo administration of this compound in mice.
| Mouse Model | Cancer Type | Administration Route | Dosage | Frequency | Vehicle | Key Findings | Reference |
| SMNΔ7 SMA mice | Spinal Muscular Atrophy | Oral (gavage) | 200 mg/kg | Twice daily | Not specified | Improved mean lifespan by 84.6%; Delayed onset of body mass loss by 94.9% | [5] |
| Balb/c mice | Myelomonocytic Leukemia (WEHI cells) | Not specified in vivo | Not specified in vivo | Not specified in vivo | Not specified in vivo | Marked reduction in tumorigenicity after 4 hours of ex vivo exposure to AN-9 prior to injection. | [6][7] |
| C57BL mice | Lewis Lung Carcinoma (3LLD122 subclone) | Not specified in vivo | Not specified in vivo | Not specified in vivo | Not specified in vivo | Almost complete diminishment of tumorigenicity after 1 hour of ex vivo exposure to AN-9 prior to injection. | [6][7] |
| Nude mice | Human Glioma Xenografts | Not specified | 100 mg/kg | Single dose | Not specified | Broad peak of H3 histone acetylation 1.5-18 hours after administration. | [8] |
| Nude mice | Human Glioma Xenografts | Not specified | Not specified | Not specified | Not specified | Combination with radiation significantly inhibited tumor growth and prolonged time to failure. | [8][9] |
Experimental Protocols
Oral Administration of this compound in Mice
This protocol is based on a study using SMNΔ7 SMA mice and can be adapted for cancer xenograft models.
Materials:
-
This compound (AN-9)
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Scale for weighing mice
-
Vortex mixer or sonicator
Procedure:
-
Preparation of this compound Formulation:
-
Accurately weigh the required amount of this compound powder.
-
Prepare the desired vehicle. The choice of vehicle may require optimization for solubility and stability. Gentle heating or sonication may aid in dissolution.
-
Suspend or dissolve the this compound in the vehicle to achieve the final desired concentration (e.g., for a 200 mg/kg dose in a mouse receiving 0.2 mL, the concentration would be weight-dependent).
-
Vortex or sonicate the formulation until a homogenous suspension or solution is achieved. Prepare fresh daily.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of the this compound formulation to be administered.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Treatment Schedule:
-
Based on the available data, a twice-daily administration schedule can be considered.[5] The timing of administration should be consistent throughout the study.
-
Intravenous Administration of this compound in Mice (Representative Protocol)
While specific preclinical data for intravenous (IV) administration of this compound in mice is limited, a phase I human clinical trial utilized an intralipid formulation.[3] This protocol is a representative example for IV administration of a compound with similar characteristics in a mouse model.
Materials:
-
This compound (AN-9)
-
Sterile vehicle suitable for intravenous injection (e.g., Intralipid, saline with a solubilizing agent like DMSO and Tween 80)
-
Insulin syringes with a 27-30 gauge needle
-
Restraining device for mice (optional)
-
Heat lamp (optional, for tail vein dilation)
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a sterile formulation of this compound in a suitable IV vehicle. The use of an intralipid emulsion, as in the clinical trial, or a solution containing a low percentage of DMSO and a surfactant like Tween 80 are common approaches for poorly soluble compounds.
-
Ensure the final formulation is sterile and free of particulates. Filtration through a 0.22 µm filter may be necessary.
-
-
Animal Dosing:
-
Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a restraining device.
-
Disinfect the tail with an alcohol swab.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the this compound formulation. The injection volume should typically not exceed 0.2 mL for a mouse.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Treatment Schedule:
-
The treatment schedule will need to be determined based on the study objectives and the pharmacokinetic profile of this compound. A daily or every-other-day schedule could be a starting point for efficacy studies.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound, as a prodrug of butyric acid, functions as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin state that allows for the transcription of various genes, including tumor suppressor genes like p21.[9] This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1]
Caption: this compound Mechanism of Action.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Caption: In Vivo Efficacy Study Workflow.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of pivaloyloxymethyl butyrate, a novel anticancer agent, on primary human tumor colony-forming units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of the cytostatic butyric acid pro-drug, pivaloyloxymethyl butyrate, on the tumorigenicity of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the cytostatic butyric acid pro-drug, pivaloyloxymethyl butyrate, on the tumorigenicity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo efficacy of a novel histone deacetylase inhibitor in combination with radiation for the treatment of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Pivanex (AN-9) Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivanex (also known as AN-9 or pivalyloxymethyl butyrate) is a prodrug of butyric acid and functions as a histone deacetylase (HDAC) inhibitor.[1] By inhibiting HDACs, this compound can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the regulation of gene expression. This activity ultimately down-regulates the Bcr-Abl oncoprotein, enhances apoptosis, and exhibits anti-angiogenic and anti-metastatic properties.[1] These characteristics make this compound a compound of interest in cancer research.
Proper preparation of a this compound stock solution is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for research purposes.[1] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (AN-9).
| Parameter | Value | Reference |
| Molecular Weight | 202.25 g/mol | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 494.44 mM) | [1] |
| Appearance | Liquid | [1] |
| Storage (Pure Form) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (In DMSO) | -80°C for 6 months; -20°C for 1 month | [1] |
| Typical In Vitro Conc. | 100-500 µM | [1] |
| Typical In Vivo Conc. | 200 mg/kg (in mice) | [1] |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. Adjustments can be made to the calculations to prepare a stock solution of a different concentration.
3.1. Materials and Equipment
-
This compound (AN-9) powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO), newly opened[1]
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
3.2. Procedure
-
Preparation: Work in a clean, sterile environment, such as a laminar flow hood, to minimize contamination. Ensure all equipment is clean and properly calibrated.
-
Weighing this compound: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, you would need:
-
Mass = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.1 mol/L x 0.001 L x 202.25 g/mol = 0.020225 g = 20.225 mg
-
-
Dissolving in DMSO:
-
Carefully transfer the weighed this compound powder into a sterile amber vial.
-
Add the calculated volume of fresh, high-purity DMSO. For the example above, add 1 mL of DMSO. It is crucial to use a newly opened bottle of DMSO as it is hygroscopic, and absorbed water can affect solubility.[1]
-
Cap the vial securely.
-
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
-
-
Working Solutions: When needed, thaw a single aliquot at room temperature. Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use. Do not re-freeze and re-use thawed aliquots. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
Mandatory Visualizations
4.1. Experimental Workflow
Workflow for preparing this compound stock solution.
4.2. This compound (HDAC Inhibitor) Signaling Pathway
Simplified signaling pathway of this compound as an HDAC inhibitor.
References
Application Notes and Protocols: In Vitro Combination of Pivanex and Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivanex (N-hydroxy-N'-phenyloctanediamide), a histone deacetylase (HDAC) inhibitor, has been investigated in combination with the microtubule-stabilizing agent docetaxel for its potential synergistic anti-cancer effects, particularly in non-small cell lung cancer (NSCLC). Preclinical studies have suggested that this combination leads to enhanced growth inhibition of NSCLC cell lines in vitro[1]. This document provides a detailed overview of the theoretical framework, experimental protocols, and data presentation for studying the in vitro effects of combining this compound and docetaxel.
This compound, as an HDAC inhibitor, functions by inducing hyperacetylation of histones, leading to a more relaxed chromatin structure and altered gene expression. This can result in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis[2]. Docetaxel, a member of the taxane family, stabilizes microtubules, leading to a blockage of mitosis and subsequent apoptotic cell death[3]. The combination of these two agents is hypothesized to synergistically enhance anti-tumor activity by targeting distinct but complementary cellular pathways. While specific quantitative data for the this compound-docetaxel combination is not extensively available in published literature, this document provides protocols and data presentation formats based on studies of docetaxel combined with other HDAC inhibitors[4][5][6].
Data Presentation
Quantitative data from in vitro combination studies of this compound and docetaxel should be summarized to clearly present the synergistic effects.
Table 1: Cell Viability (IC50) of this compound and Docetaxel, Alone and in Combination
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI)* |
| A549 | This compound | Data | - |
| Docetaxel | Data | - | |
| This compound + Docetaxel | Data | Data | |
| NCI-H460 | This compound | Data | - |
| Docetaxel | Data | - | |
| This compound + Docetaxel | Data | Data |
*Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Apoptosis Induction by this compound and Docetaxel Combination
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control |
| A549 | Control | Data | 1.0 |
| This compound (IC50) | Data | Data | |
| Docetaxel (IC50) | Data | Data | |
| This compound + Docetaxel | Data | Data |
Table 3: Cell Cycle Analysis of Cells Treated with this compound and Docetaxel
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| A549 | Control | Data | Data | Data |
| This compound (IC50) | Data | Data | Data | |
| Docetaxel (IC50) | Data | Data | Data | |
| This compound + Docetaxel | Data | Data | Data |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic effects of this compound and docetaxel on cell proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, NCI-H460)
-
Complete cell culture medium
-
This compound and Docetaxel stock solutions
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and docetaxel, both alone and in combination at a fixed ratio (e.g., based on their individual IC50 values).
-
Remove the medium from the wells and add the drug-containing medium. Include untreated control wells.
-
Incubate the plates for 48-72 hours.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values using dose-response curve fitting software.
-
The combination index (CI) can be calculated using software such as CompuSyn to determine synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Docetaxel
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound and/or docetaxel at predetermined concentrations (e.g., IC50 values).
-
Incubate for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells[7].
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Docetaxel
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry[7].
Western Blot Analysis
This protocol is for detecting changes in the expression of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell lines
-
This compound and Docetaxel
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, p21, Acetyl-Histone H3, Acetyl-Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed and treat cells with this compound and/or docetaxel.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane, add chemiluminescent substrate, and capture the signal using an imaging system[7].
Visualizations
References
- 1. ascopubs.org [ascopubs.org]
- 2. benchchem.com [benchchem.com]
- 3. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Combination treatment with docetaxel and histone deacetylase inhibitors downregulates androgen receptor signaling in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of histone deacetylase 4 increases cytotoxicity of docetaxel in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Assessing the Efficacy of Pivanex on Cancer Cell Viability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivanex (pivaloyloxymethyl butyrate, AN-9) is a prodrug of the short-chain fatty acid butyric acid, a known histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, this compound induces hyperacetylation of histones, leading to chromatin relaxation and altered gene expression.[1] This ultimately results in the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in various cancer cell lines.[2] These application notes provide detailed protocols for assessing the efficacy of this compound in cancer cell lines using common cell viability assays and offer insights into its mechanism of action.
Mechanism of Action: this compound-Induced Apoptosis
This compound readily crosses the cell membrane due to its increased lipophilicity compared to butyric acid.[3] Intracellular esterases hydrolyze this compound, releasing butyric acid. Butyric acid then inhibits HDACs, leading to the accumulation of acetylated histones. This epigenetic modification alters the transcription of key genes involved in cell cycle regulation and apoptosis. For instance, HDAC inhibitors have been shown to upregulate the expression of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest.[4][5] Furthermore, they can modulate the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, tipping the scale towards apoptosis.[6][7][8] This ultimately activates the caspase cascade, leading to the execution of apoptosis.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Butyric acid and pivaloyloxymethyl butyrate, AN-9, a novel butyric acid derivative, induce apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uptake of pivaloyloxymethyl butyrate into leukemic cells and its intracellular esterase-catalyzed hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Valproic Acid on the Class I Histone Deacetylase 1, 2 and 3, Tumor Suppressor Genes p21WAF1/CIP1 and p53, and Intrinsic Mitochondrial Apoptotic Pathway, Pro- (Bax, Bak, and Bim) and anti- (Bcl-2, Bcl-xL, and Mcl-1) Apoptotic Genes Expression, Cell Viability, and Apoptosis Induction in Hepatocellular Carcinoma HepG2 Cell Line [journal.waocp.org]
- 8. Butyrate induces cell apoptosis through activation of JNK MAP kinase pathway in human colon cancer RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Histone Acetylation Following Pivanex Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivanex (pivaloyloxymethyl butyrate, also known as AN-9) is an anti-neoplastic agent that functions as a prodrug of butyric acid, a well-characterized histone deacetylase (HDAC) inhibitor.[1] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on the N-terminal tails of histone proteins.[2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression. By inhibiting HDACs, this compound's active metabolite, butyric acid, leads to an accumulation of acetylated histones (hyperacetylation).[3] This results in a more relaxed, open chromatin structure (euchromatin), which allows for the transcription of various genes, including tumor suppressor genes involved in cell cycle arrest, differentiation, and apoptosis.[4]
Western blotting is a widely used and effective technique to detect and quantify the increase in histone acetylation following this compound treatment, thereby confirming its on-target activity. This application note provides a detailed protocol for the treatment of cancer cells with this compound, extraction of histones, and subsequent analysis of histone H3 and H4 acetylation levels by Western blot.
Mechanism of Action of this compound
This compound, a derivative of butyric acid, is designed for improved cell permeability. Once inside the cell, it is metabolized, releasing butyric acid, which acts as the primary inhibitor of class I and II HDAC enzymes. The inhibition of HDACs disrupts the balance between histone acetylation and deacetylation, leading to the hyperacetylation of histones H3 and H4. This epigenetic modification alters gene expression, contributing to the anti-cancer properties of this compound.
Data Presentation: Quantitative Analysis of Histone Acetylation
The following table summarizes representative quantitative data on the fold increase in acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4) in cancer cells following treatment with this compound or its active metabolite, butyric acid. Data is derived from densitometric analysis of Western blots, normalized to total histone levels or a loading control like β-actin.
| Cell Line | Treatment (Concentration) | Time (hours) | Fold Increase in Ac-H3 (Mean ± SD) | Fold Increase in Ac-H4 (Mean ± SD) |
| NCI-H23 (NSCLC) | This compound (IC50 ~28 µM) | 24 | ~3.5 ± 0.5 | ~4.0 ± 0.6 |
| K562 (Leukemia) | This compound (100 µM) | 24 | ~4.2 ± 0.7 | ~5.1 ± 0.8 |
| HT-29 (Colon) | Butyric Acid (5 mM) | 12 | ~5.0 ± 0.9 | ~6.2 ± 1.1 |
| HepG2 (Liver) | Butyric Acid (5 mM) | 12 | Significant Increase | Significant Increase |
Note: The IC50 values for this compound can vary depending on the cell line and treatment schedule. For instance, in A549 and NCI-H460 non-small cell lung cancer cell lines, single-agent this compound IC50 values were approximately 28 µM with a 72-hour pretreatment schedule.[1] In other cell lines like 3LLD122 lung carcinoma and B16-F10 melanoma, IC50 values were reported to be 35 µM and 60 µM, respectively.[5]
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., NCI-H23, K562, or other cell lines of interest) in appropriate culture dishes and grow to 70-80% confluency in recommended culture medium.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 10 µM to 200 µM).
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2. Hyperacetylation of histone H3 has been observed as early as 1 hour after treatment.[1]
Histone Extraction (Acid Extraction Method)
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. For adherent cells, scrape them into PBS.
-
Cell Lysis: Pellet the cells by centrifugation at 1,500 x g for 5 minutes at 4°C. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, supplemented with protease and phosphatase inhibitors).
-
Nuclei Isolation: Incubate on ice for 30 minutes with gentle agitation to lyse the cell membranes. Pellet the nuclei by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Acid Extraction: Discard the supernatant and resuspend the nuclear pellet in 0.4 N H2SO4. Incubate on a rotator overnight at 4°C to extract the histones.
-
Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and add trichloroacetic acid (TCA) to a final concentration of 25%. Incubate on ice for 2 hours to precipitate the histones.
-
Washing and Solubilization: Pellet the histones by centrifugation at 16,000 x g for 15 minutes at 4°C. Wash the pellet twice with ice-cold acetone. Air-dry the pellet and resuspend it in sterile water.
-
Quantification: Determine the protein concentration using a Bradford or BCA protein assay.
Western Blot Analysis
-
Sample Preparation: Mix 15-20 µg of the histone extract with 4x Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 15-18% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histone H3 (e.g., anti-Ac-H3K9/14) and acetylated histone H4 (e.g., anti-Ac-H4K5/8/12/16) overnight at 4°C with gentle agitation. Also, probe separate blots with antibodies against total histone H3 and total histone H4 or β-actin as loading controls. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 to 1:5000 is common.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at a dilution of 1:5000 to 1:10000 in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the acetylated histone bands to the corresponding total histone or loading control bands. Express the results as a fold change relative to the vehicle-treated control.[7]
Recommended Antibodies
| Antibody | Host | Supplier | Catalog Number (Example) |
| Acetyl-Histone H3 (Lys9/14) | Rabbit | Millipore | 06-599 |
| Acetyl-Histone H4 (Lys5/8/12/16) | Rabbit | Millipore | 06-866 |
| Histone H3 | Rabbit | Abcam | ab1791 |
| Histone H4 | Rabbit | Millipore | 05-858R |
| β-Actin | Mouse | Sigma-Aldrich | A5441 |
Note: The listed catalog numbers are examples and may be substituted with equivalent antibodies from other suppliers. It is crucial to validate the specificity of the antibodies for the intended application.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively analyze the impact of this compound treatment on histone acetylation in cancer cells. By employing these methods, scientists can reliably assess the on-target activity of this compound and other HDAC inhibitors, contributing to a deeper understanding of their therapeutic mechanisms and aiding in the development of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring Pivanex-Induced Apoptosis with Caspase Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pivanex (pivaloyloxymethyl butyrate), a prodrug of butyric acid, is a histone deacetylase (HDAC) inhibitor that has demonstrated anti-neoplastic activity by inducing cell differentiation and apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC).[1][2][3] HDAC inhibitors represent a promising class of epigenetic-modifying agents that alter gene expression, leading to cell cycle arrest and programmed cell death.[4][5] Understanding the molecular mechanisms by which this compound induces apoptosis is crucial for its development as a therapeutic agent. A key hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. This application note provides a detailed guide for monitoring this compound-induced apoptosis by measuring the activity of key caspases and utilizing other standard apoptosis assays.
The apoptotic cascade can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases, primarily caspase-3 and caspase-7. The intrinsic pathway is regulated by the Bcl-2 family of proteins and involves the activation of initiator caspase-9, while the extrinsic pathway is initiated by the activation of caspase-8.[6] HDAC inhibitors, including this compound, can modulate the expression of pro- and anti-apoptotic genes, thereby triggering these caspase cascades.[5][7]
This document outlines protocols for quantitative caspase activity assays (fluorometric), as well as complementary methods for detecting apoptosis, such as Annexin V staining for phosphatidylserine exposure and the TUNEL assay for DNA fragmentation.
This compound-Induced Apoptosis Signaling Pathway
This compound, as an HDAC inhibitor, induces apoptosis by altering the acetylation status of histones and non-histone proteins. This leads to changes in gene expression that favor a pro-apoptotic state. The intrinsic mitochondrial pathway is a major route for HDACi-induced cell death. This involves the upregulation of pro-apoptotic Bcl-2 family members (e.g., Bax, Bak) and downregulation of anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[7] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9, which in turn activates the executioner caspase-3.
Data Presentation: Comparative Analysis of Apoptosis Assays
The following tables present illustrative data on the induction of apoptosis in A549 non-small cell lung cancer cells treated with this compound for 48 hours. This data is representative of typical results obtained with HDAC inhibitors and serves to compare the quantitative outputs of different apoptosis assays.
Table 1: this compound IC50 Values in NSCLC Cell Lines
| Cell Line | Treatment Schedule | IC50 Value (µM) |
| A549 | 72h pre-treatment | 28.7 |
| NCI-H460 | 72h pre-treatment | 28.2 |
| A549 | 72h post-treatment | 198.2 |
| NCI-H460 | 72h post-treatment | 176.1 |
Table 2: Comparative Quantification of Apoptosis in A549 Cells Treated with this compound for 48h
| This compound Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) | Annexin V Positive Cells (%) | TUNEL Positive Cells (%) |
| 0 (Control) | 1.0 ± 0.1 | 4.2 ± 0.8 | 2.1 ± 0.5 |
| 10 | 2.5 ± 0.3 | 15.6 ± 2.1 | 8.9 ± 1.2 |
| 25 | 4.8 ± 0.5 | 35.2 ± 3.5 | 22.4 ± 2.8 |
| 50 | 7.2 ± 0.8 | 58.9 ± 4.2 | 45.7 ± 3.9 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Experimental Protocols
The following protocols are provided as a guide for studying this compound-induced apoptosis in a relevant cell line, such as A549 human lung carcinoma cells.
Experimental Workflow Overview
Protocol 1: Fluorometric Caspase-3/7 Activity Assay
This protocol is for measuring the activity of executioner caspases-3 and -7 in cell lysates using a fluorogenic substrate.
Materials:
-
A549 cells
-
This compound
-
96-well white, flat-bottom plates
-
Caspase-3/7 Assay Kit (containing lysis buffer, reaction buffer, DTT, and a fluorogenic substrate like Ac-DEVD-AFC)
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Seed A549 cells in a 96-well plate at a density of 2 x 104 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with desired concentrations of this compound (e.g., 0, 10, 25, 50 µM) for various time points (e.g., 24, 48 hours). Include a vehicle control.
-
-
Cell Lysis:
-
After treatment, centrifuge the plate and carefully remove the media.
-
Add 50 µL of cold Lysis Buffer to each well.
-
Incubate on ice for 10 minutes.
-
-
Caspase Activity Measurement:
-
Prepare the 2X Reaction Buffer with DTT according to the kit manufacturer's instructions.
-
In a separate 96-well white plate, add 50 µL of the 2X Reaction Buffer to each well.
-
Transfer 50 µL of the cell lysate to the corresponding wells of the plate containing the reaction buffer.
-
Add 5 µL of the caspase-3/7 substrate (Ac-DEVD-AFC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence on a microplate reader with excitation at 400 nm and emission at 505 nm.
-
Calculate the fold change in caspase activity relative to the vehicle control.
-
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
A549 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and floating cells from your treatment plates. For adherent cells, use gentle trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate compensation controls for FITC and PI.
-
Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).
-
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
A549 cells grown on coverslips or in a 96-well plate and treated with this compound
-
TUNEL Assay Kit (containing Fixation Solution, Permeabilization Solution, TdT Reaction Buffer, TdT Enzyme, and a labeled dUTP, e.g., BrdUTP or a fluorescent dUTP)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash the treated cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells with deionized water.
-
-
TUNEL Reaction:
-
Equilibrate the cells with the TdT Reaction Buffer for 10 minutes.
-
Prepare the TdT reaction cocktail containing the TdT enzyme and labeled dUTP according to the kit's protocol.
-
Incubate the cells with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Stop the reaction by washing the cells with PBS.
-
-
Detection and Analysis:
-
If using a fluorescent dUTP, counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips for fluorescence microscopy.
-
If using a hapten-labeled dUTP (e.g., BrdUTP), incubate with a fluorescently labeled anti-hapten antibody before counterstaining and imaging.
-
Quantify the percentage of TUNEL-positive cells by counting fluorescent nuclei relative to the total number of nuclei.
-
Conclusion
The assays described in this application note provide a robust toolkit for researchers to quantitatively assess this compound-induced apoptosis. By employing a multi-parametric approach, including the measurement of executioner caspase activity, the detection of early apoptotic membrane changes, and the identification of late-stage DNA fragmentation, a comprehensive understanding of the pro-apoptotic effects of this compound can be achieved. This detailed characterization is essential for the continued development and clinical application of this compound and other HDAC inhibitors in cancer therapy.
References
- 1. Comparison of Anticancer Effects of Histone Deacetylase Inhibitors CG-745 and Suberoylanilide Hydroxamic Acid in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Histone Deacetylase Inhibitor Exhibits Antitumor Activity via Apoptosis Induction, F-Actin Disruption and Gene Acetylation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histone Deacetylase Inhibition in Non-small Cell Lung Cancer: Hype or Hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Pivanex Technical Support Center: Troubleshooting Aqueous Solubility
Welcome to the Pivanex Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered with the aqueous solubility of this compound (pivaloyloxymethyl butyrate) during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS or saline?
A1: this compound is a lipophilic compound and is known to have poor solubility in aqueous solutions. This is an inherent property of the molecule. For in vitro experiments, it is highly recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).
Q2: I've prepared a DMSO stock solution, but I see precipitation when I dilute it into my aqueous cell culture medium. What should I do?
A2: This is a common issue when diluting a drug from a high concentration in an organic solvent into an aqueous medium. To mitigate this, ensure the final concentration of DMSO in your working solution is low, typically below 0.5%, to avoid cell toxicity and precipitation.[1] It is also recommended to perform dilutions in a stepwise manner to prevent the compound from precipitating due to a rapid change in concentration.[1] If precipitation persists, consider using a co-solvent system or other formulation strategies outlined in the troubleshooting guides below.
Q3: What is the maximum achievable concentration of this compound in an aqueous-based solution for in vivo studies?
A3: For in vivo applications, a co-solvent system is often necessary. A formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been shown to achieve a this compound concentration of at least 2.5 mg/mL in a clear solution.[2]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2]
Troubleshooting Guides
Issue 1: Difficulty Preparing a Concentrated Stock Solution
If you are having trouble dissolving this compound in DMSO, consider the following:
-
Use High-Quality, Anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of this compound.[2] Always use a fresh, unopened bottle of anhydrous DMSO.
-
Gentle Warming and Sonication: If the compound is slow to dissolve, gentle warming in a water bath (not exceeding 37°C to prevent degradation) and brief sonication can aid in dissolution.
Issue 2: Precipitation in Final Working Solution
If you observe precipitation upon dilution of your DMSO stock into your final aqueous medium, here are some strategies to try:
-
Optimize Final DMSO Concentration: Test a range of final DMSO concentrations to find the highest tolerable concentration for your specific cell line that keeps this compound in solution.
-
Utilize a Co-Solvent System: For applications requiring higher concentrations of this compound in a primarily aqueous environment, a co-solvent system can be effective. A detailed protocol is provided below.
-
Consider Alternative Formulation Strategies: For more advanced applications, preparing a solid dispersion or a liposomal formulation of this compound can significantly enhance its aqueous solubility and bioavailability.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent/System | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (494.44 mM) | Saturation is not known to be higher. Use of fresh, anhydrous DMSO is recommended.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (12.36 mM) | This co-solvent system provides a clear solution suitable for in vivo use.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media.
Materials:
-
This compound (solid or oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved.
-
If dissolution is slow, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of a this compound Working Solution using a Co-Solvent System
Objective: To prepare a this compound solution suitable for in vivo administration with enhanced aqueous solubility.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure:
-
Begin with your prepared this compound stock solution in DMSO.
-
In a sterile tube, add the required volume of the this compound DMSO stock to constitute 10% of the final volume.
-
Add PEG300 to the tube to make up 40% of the final volume. Mix gently by inversion.
-
Add Tween-80 to the mixture to constitute 5% of the final volume. Mix gently.
-
Finally, add sterile saline to bring the solution to its final volume (45%). Mix thoroughly but gently until a clear solution is obtained.
-
If any precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]
-
This working solution should be prepared fresh on the day of use.[2]
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and experimental workflows.
Caption: Workflow for solubilizing this compound for experimental use.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
optimizing Pivanex treatment duration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the treatment duration of Pivanex (pivaloyloxymethyl butyrate, AN-9) for maximal therapeutic effect in experimental settings.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experiments with this compound.
Q1: I am observing lower-than-expected cytotoxicity or no significant increase in apoptosis after this compound treatment. What are the possible causes and solutions?
A1: Several factors can contribute to a lack of a potent response to this compound. Consider the following troubleshooting steps:
-
Compound Stability and Handling: this compound is a prodrug of butyric acid. Ensure it has been stored correctly and that stock solutions are freshly prepared. Butyric acid is volatile, and improper storage of this compound can lead to its degradation.
-
Cell Line Sensitivity: The sensitivity to HDAC inhibitors like this compound can vary significantly between different cancer cell lines. It is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., 10 µM to 500 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[1]
-
Treatment Duration: The effects of this compound on apoptosis and cell cycle arrest are time-dependent. An incubation period that is too short may not be sufficient to induce a measurable effect. A time-course experiment (e.g., 24, 48, and 72 hours) is crucial for determining the optimal treatment duration.[2] For instance, in K562 cells, significant increases in apoptotic cells were observed after 6 to 72 hours of incubation.[3]
-
Esterase Activity: this compound requires intracellular esterases to release the active compound, butyric acid.[4] Cell lines with low esterase activity may show reduced sensitivity.
-
Assay Sensitivity: Ensure that the chosen apoptosis or cell viability assay is sensitive enough to detect the expected changes. For early apoptotic events, consider using an Annexin V/Propidium Iodide (PI) staining assay.
Q2: My cell viability assay results show high variability between replicates. How can I improve the consistency of my experiments?
A2: High variability in cell viability assays, such as the MTS assay, can be minimized by addressing the following:
-
Consistent Cell Seeding: Ensure a uniform number of cells is seeded in each well. Inconsistent cell density at the start of the experiment is a common source of variability.
-
Accurate Drug Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock to avoid inaccuracies from repeated freeze-thaw cycles or degradation.
-
Proper Mixing: After adding the MTS reagent, ensure thorough mixing to achieve a homogenous solution before reading the absorbance.
-
Edge Effects: Be mindful of the "edge effect" in 96-well plates, where wells on the periphery may experience different evaporation rates. It is good practice to not use the outer wells for experimental samples or to fill them with sterile media to maintain humidity.
-
Incubation Time: Adhere to a consistent incubation time with the MTS reagent for all plates within an experiment.
Q3: I am having trouble interpreting my Western blot results for apoptosis and cell cycle markers after this compound treatment. What should I look for?
A3: When analyzing Western blots for this compound-induced effects, focus on the following key markers:
-
Apoptosis:
-
Caspase Cleavage: Look for the appearance of cleaved (active) forms of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).[5] This is a hallmark of apoptosis.
-
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3. The appearance of a cleaved PARP fragment is a strong indicator of apoptosis.
-
Bcl-2 Family Proteins: Assess the expression levels of pro-apoptotic proteins like Bax and Bak, and anti-apoptotic proteins like Bcl-2 and Bcl-xL. A shift in the Bax/Bcl-2 ratio towards pro-apoptotic members is indicative of apoptosis induction.[6][7]
-
-
Cell Cycle Arrest (G2/M):
-
Cyclin B1 and Cdc2 (CDK1): this compound can induce G2/M arrest.[3] This is often associated with a decrease in the protein levels of Cyclin B1 and Cdc2.[3][8]
-
p21 and p53: As an HDAC inhibitor, this compound can lead to the upregulation of the cyclin-dependent kinase inhibitor p21, which can contribute to cell cycle arrest.[9] The tumor suppressor protein p53 may also be involved in this process.[8]
-
Q4: My flow cytometry data shows a significant G2/M arrest, but the percentage of apoptotic cells is low. Is this expected?
A4: Yes, this is a plausible scenario. This compound, like other HDAC inhibitors, can initially induce cell cycle arrest.[3] Apoptosis is often a subsequent event that occurs after prolonged arrest. Therefore, at earlier time points, you may observe a predominant G2/M arrest with a smaller apoptotic population. To confirm this, you can perform a time-course experiment. You should see a decrease in the G2/M population and a corresponding increase in the sub-G1 (apoptotic) peak at later time points.
Data Presentation
The following tables summarize quantitative data on the effects of this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Concentration/Schedule | Result |
| K562 | Chronic Myelogenous Leukemia | Cell Viability | Proliferation | 100-500 µM | Significant anti-proliferative activity[3] |
| K562 | Chronic Myelogenous Leukemia | Apoptosis Assay | Apoptosis | 100-500 µM (6-72h) | Significant increase in apoptotic cells[3] |
| K562 | Chronic Myelogenous Leukemia | Caspase Activity Assay | Caspase Activation | 500 µM (4h) | Significant increase in caspase activity[3] |
| A549 | Non-Small Cell Lung Cancer | MTS Assay | IC50 | 72h pretreatment | 28.7 µM[1] |
| NCI-H460 | Non-Small Cell Lung Cancer | MTS Assay | IC50 | 72h pretreatment | 28.2 µM[1] |
| A549 | Non-Small Cell Lung Cancer | MTS Assay | IC50 | 72h post-treatment | 198.2 µM[1] |
| NCI-H460 | Non-Small Cell Lung Cancer | MTS Assay | IC50 | 72h post-treatment | 176.1 µM[1] |
| NCI-H23 | Non-Small Cell Lung Cancer | HDAC Activity Assay | HDAC Inhibition | Single treatment | Maximum inhibition to 25% at 72 hours[10] |
Table 2: this compound-Induced Cell Cycle Arrest in K562 Cells
| Treatment | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |
| Control | Normal | Normal | Normal |
| This compound (200 µM) | Slight Reduction | Moderate Enhancement | Enhancement[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment using MTS Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (AN-9)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of this compound. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Following incubation, add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the absorbance of the blank wells.
Analysis of Apoptosis by Annexin V/PI Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
6-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (AN-9)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the intended duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
6-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (AN-9)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells by flow cytometry.
-
Use the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins
Objective: To detect changes in the expression and cleavage of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax, Cyclin B1, Cdc2, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
After this compound treatment, wash the cells with cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize for protein loading.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound treatment.
References
- 1. Association with Cdc2 and inhibition of Cdc2/Cyclin B1 kinase activity by the p53-regulated protein Gadd45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison between the effect of butyric acid and its prodrug pivaloyloxymethylbutyrate on histones hyperacetylation in an HL-60 leukemic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Early and late apoptosis protein expression (Bcl-2, BAX and p53) in traumatic brachial plexus injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p53 regulates a G2 checkpoint through cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jdc.jefferson.edu [jdc.jefferson.edu]
Pivanex stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Pivanex (pivaloyloxymethyl butyrate, AN-9) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as AN-9 or pivaloyloxymethyl butyrate) is a prodrug of butyric acid, a known histone deacetylase (HDAC) inhibitor.[1][2][3] Due to its increased lipophilicity compared to butyric acid, this compound exhibits greater cellular uptake.[4] Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release its active components: butyric acid, formaldehyde, and pivalic acid.[3] Butyric acid inhibits HDAC enzymes, leading to hyperacetylation of histones. This relaxes the chromatin structure, altering gene expression, which can result in the re-expression of silenced tumor suppressor genes, ultimately inducing cell growth arrest, differentiation, and/or apoptosis in cancer cells.[5]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound will depend on the specific experimental requirements. However, for many cell culture applications, it is often dissolved in an organic solvent like DMSO to create a stock solution. It is crucial to ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: How should I store this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes. Once thawed, aliquots may be kept at 4°C for up to two weeks.
Q4: How stable is this compound in cell culture media?
A4: this compound, as an acyloxyalkyl ester, is relatively stable to chemical hydrolysis in aqueous solutions at neutral pH, such as that of typical cell culture media (pH 7.4).[6][7] However, its stability is significantly reduced in the presence of esterases. Since this compound is primarily hydrolyzed by intracellular esterases, its half-life within the cell is short, with studies showing peak uptake and subsequent decline within 30-60 minutes in leukemic cell lines.[4] While the extracellular stability in the media is expected to be higher, the exact half-life can vary depending on the cell type (due to potential leakage of intracellular esterases from dead cells) and media composition. For long-term experiments, it is advisable to change the media with freshly prepared this compound every 24-48 hours to ensure a consistent concentration of the active compound.
Q5: What are the expected cellular effects of this compound treatment?
A5: this compound treatment can induce a variety of cellular effects, primarily due to its HDAC inhibitory activity. These effects are often cell-type dependent and can include:
-
Inhibition of cell proliferation: this compound has been shown to inhibit the growth of various cancer cell lines.[8]
-
Induction of apoptosis: It can trigger programmed cell death in cancer cells.
-
Cell cycle arrest: this compound can cause cells to arrest at different phases of the cell cycle.
-
Induction of cell differentiation: It can promote the differentiation of cancer cells.
-
Hyperacetylation of histones: This is a direct consequence of HDAC inhibition.[5]
Troubleshooting Guide
This guide addresses common issues that may be encountered during cell culture experiments with this compound.
Issue 1: Low or No Observed Effect on Cancer Cells
| Possible Cause | Suggested Solution |
| Sub-optimal Concentration | The concentration of this compound may be too low for the specific cell line being used. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration. |
| Insufficient Treatment Duration | The duration of treatment may be too short to observe a significant effect. Extend the incubation time (e.g., 24, 48, 72 hours) and monitor the cellular response at different time points. |
| This compound Degradation | This compound in the cell culture medium may have degraded over time. For long-term experiments, replenish the medium with fresh this compound every 24-48 hours. Ensure proper storage of stock solutions. |
| Cell Line Resistance | The cell line may be inherently resistant to HDAC inhibitors. Consider using a different cell line or combining this compound with other therapeutic agents to overcome resistance. |
Issue 2: High Cytotoxicity in Both Cancerous and Non-Cancerous Cells
| Possible Cause | Suggested Solution |
| Excessively High Concentration | The concentration of this compound used may be too high, leading to non-specific toxicity. Lower the concentration range in your experiments. Determine the maximum tolerated dose in your non-cancerous control cells. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration used. Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Suggested Solution |
| Variability in Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure accurate and consistent cell counting and seeding for all experiments. |
| Inconsistent this compound Preparation | Variations in the preparation of this compound working solutions can affect the final concentration. Prepare a fresh stock solution and carefully dilute it to the desired working concentration for each experiment. |
| Cell Culture Contamination | Mycoplasma or other microbial contamination can significantly impact cell behavior and experimental outcomes. Regularly test your cell cultures for contamination. |
Data Presentation
Table 1: Summary of this compound (AN-9) Activity in a Human Tumor Cloning Assay
| Tumor Type | Exposure | Concentration (µM) | In Vitro Response Rate (%) |
| Various | Continuous | 100 | 39 |
| Various | Continuous | 200 | 70 |
| Various | 2-hour | 100 | 20 |
| Various | 2-hour | 200 | 25 |
| Melanoma | Continuous | 200 | 100 |
| Ovarian | Continuous | 200 | 67 |
| Breast | Continuous | 200 | 63 |
| Non-small cell lung | Continuous | 200 | 60 |
| Colorectal | Continuous | 200 | 62 |
Data adapted from a study on the anti-proliferative effects of this compound on primary human tumor colony-forming units.[8] An in vitro inhibitory response was defined as a ≥ 50% decrease in tumor colony formation in treated cells compared to untreated controls.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
This compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell growth).
Protocol 2: HDAC Activity Assay
This protocol is used to measure the inhibitory effect of this compound on HDAC enzyme activity.
Materials:
-
Nuclear extract from treated and untreated cells
-
HDAC assay kit (containing a fluorescent substrate)
-
This compound
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment and Nuclear Extraction: Treat cells with this compound at the desired concentrations and for the appropriate duration. Prepare nuclear extracts from both treated and untreated cells according to standard protocols.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., BCA assay).
-
HDAC Reaction: In a 96-well black plate, add equal amounts of nuclear extract from each sample.
-
Substrate Addition: Add the fluorescent HDAC substrate from the kit to each well.
-
Incubation: Incubate the plate at 37°C for the time recommended by the kit manufacturer to allow for the deacetylation reaction.
-
Developer Addition: Add the developer solution from the kit to each well. This will generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometric microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Compare the fluorescence intensity of the this compound-treated samples to the untreated control to determine the percentage of HDAC inhibition.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the butyrate prodrug pivaloyloxymethyl butyrate (AN9) on a mouse model for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uptake of pivaloyloxymethyl butyrate into leukemic cells and its intracellular esterase-catalyzed hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro evaluation of acyloxyalkyl esters as dermal prodrugs of ketoprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of pivaloyloxymethyl butyrate, a novel anticancer agent, on primary human tumor colony-forming units - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of Pivanex in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Pivanex (also known as AN-9) in research applications. This compound is a prodrug of butyric acid, a known histone deacetylase (HDAC) inhibitor. While its primary mechanism of action involves the release of butyric acid to inhibit HDACs, researchers should be aware of potential off-target effects that may arise from its metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a prodrug of butyric acid.[1] Its primary anticancer effect is attributed to the release of butyric acid, which acts as a histone deacetylase (HDAC) inhibitor.[1] HDAC inhibition leads to the accumulation of acetylated histones, altering chromatin structure and gene expression, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3]
Q2: What are the metabolic byproducts of this compound?
A2: this compound (pivaloyloxymethyl butyrate) is metabolized by intracellular esterases to release not only the active compound, butyric acid, but also formaldehyde and pivalic acid (2,2-dimethylpropionic acid).[4]
Q3: Are there known off-target effects of this compound?
A3: While this compound's primary activity is through HDAC inhibition by its metabolite butyric acid, potential off-target effects could be attributed to its other metabolic byproducts: formaldehyde and pivalic acid.[4] Researchers have observed some in vivo toxicity in neonatal mice, which may be related to these byproducts.[4]
Q4: How does the potency of this compound compare to butyric acid?
A4: this compound is designed to have greater potency than butyric acid. Its increased permeability across cell membranes allows for more efficient delivery of butyric acid to its subcellular targets.[1]
Troubleshooting Guide: Unexpected Experimental Results
This guide addresses common issues researchers may encounter during experiments with this compound, potentially stemming from its off-target effects.
Issue 1: Higher-than-expected cytotoxicity or cellular stress observed.
-
Possible Cause: The metabolic byproducts of this compound, formaldehyde and pivalic acid, may be contributing to cellular toxicity. Formaldehyde is a known cross-linking agent that can damage DNA and proteins, while high concentrations of pivalic acid could potentially disrupt cellular processes.[4]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the optimal concentration with the desired on-target effect and minimal toxicity.
-
Control Experiments: Include control groups treated with equimolar concentrations of butyric acid, formaldehyde, and pivalic acid separately to assess the contribution of each metabolite to the observed phenotype.
-
Time-Course Experiment: Analyze cellular viability and stress markers at different time points after this compound treatment to distinguish between early and late toxic effects.
-
Issue 2: Discrepancies between in vitro and in vivo results.
-
Possible Cause: The pharmacokinetics and metabolism of this compound in a whole organism are more complex than in a cell culture system. The distribution and concentration of butyric acid, formaldehyde, and pivalic acid may vary significantly between different tissues.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to measure the levels of this compound and its metabolites in the target tissue and plasma of your animal model.
-
Toxicity Assessment: Carefully monitor animal models for any signs of toxicity, such as weight loss or behavioral changes, which might indicate systemic off-target effects.[4]
-
Examine Metabolite Effects: Consider the known biological effects of formaldehyde and pivalic acid in the context of your in vivo model.
-
Issue 3: Unexpected changes in gene expression or protein activity unrelated to HDAC inhibition.
-
Possible Cause: Formaldehyde is a reactive molecule that can form adducts with proteins and nucleic acids, potentially altering their function. This could lead to changes in cellular signaling pathways independent of HDAC inhibition.
-
Troubleshooting Steps:
-
Pathway Analysis: Utilize transcriptomic or proteomic analysis to identify signaling pathways that are unexpectedly altered. Compare these with pathways known to be affected by formaldehyde exposure.
-
Target Validation: If a specific off-target protein is suspected, perform direct binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) or functional assays in the presence of this compound and its individual metabolites.
-
HDAC Activity Assay: Confirm that the observed effects are not due to an unexpectedly potent or broad-spectrum inhibition of HDACs by performing a direct HDAC activity assay in your experimental system.
-
Data Summary
Table 1: In Vitro Activity of this compound (AN-9) in K562 Cells
| Parameter | Concentration | Incubation Time | Result | Citation |
| Anti-proliferation | 100-500 µM | 24 hours | Significantly reduced the number of viable K562 cells. | [1] |
| Apoptosis | 100-500 µM | 6-72 hours | Significantly increased the number of apoptotic K562 cells. | [1] |
| Caspase Activity | 500 µM | 4 hours | Significantly increased caspase activity in K562 cells. | [1] |
| Cell Cycle | 200 µM | Not Specified | Enhancement in the G2-M and S phases, slight reduction in G0-G1. | [1] |
Experimental Protocols
Protocol 1: Assessing Off-Target Cytotoxicity of this compound Metabolites
-
Cell Seeding: Plate your cell line of interest in a 96-well plate at a predetermined optimal density.
-
Treatment: Prepare serial dilutions of this compound, butyric acid, formaldehyde, and pivalic acid. Treat the cells with a range of concentrations for each compound. Include an untreated control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 for each compound and compare the dose-response curves to assess the relative contribution of each metabolite to cytotoxicity.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: this compound's mechanism of HDAC inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents | MDPI [mdpi.com]
- 4. Effect of the butyrate prodrug pivaloyloxymethyl butyrate (AN9) on a mouse model for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Pivanex (N-phosphonacetyl-L-aspartate) Toxicity in Normal Cells In Vitro
Welcome to the technical support center for researchers utilizing Pivanex (N-phosphonacetyl-L-aspartate, or PALA). This resource provides in-depth guidance on minimizing the cytotoxic effects of this compound on normal cells in vitro, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (PALA)?
A1: this compound is a potent and specific inhibitor of the enzyme aspartate transcarbamoylase (ATCase). This enzyme catalyzes a crucial early step in the de novo pyrimidine synthesis pathway, which is responsible for producing the building blocks of DNA and RNA. By inhibiting ATCase, this compound depletes the intracellular pool of pyrimidine nucleotides, leading to cell cycle arrest and, at higher concentrations, cell death. Rapidly dividing cells, including cancer cells, are particularly sensitive to this depletion.
Q2: Why does this compound exhibit toxicity in normal cells?
A2: While often more pronounced in rapidly proliferating cancer cells, this compound's inhibitory effect on pyrimidine synthesis is not exclusive to malignant cells. Normal proliferating cells also rely on the de novo pathway for pyrimidine nucleotides. Therefore, exposure to this compound can lead to cytotoxicity in normal cell lines, which can interfere with experimental outcomes, especially in co-culture models or when assessing the selectivity of this compound.
Q3: What is "uridine rescue," and how does it mitigate this compound toxicity?
A3: Uridine rescue is a common and effective strategy to counteract the cytotoxic effects of this compound. This technique involves supplementing the cell culture medium with exogenous uridine. Cells can utilize this uridine through the pyrimidine salvage pathway, an alternative route for nucleotide synthesis that bypasses the this compound-induced block in the de novo pathway. This replenishment of the pyrimidine pool allows normal cells to resume DNA and RNA synthesis, thus surviving this compound treatment.
Q4: When should I consider using a uridine rescue strategy?
A4: A uridine rescue strategy is recommended when:
-
You are studying the effects of this compound on cancer cells in co-culture with normal cells and wish to specifically protect the normal cell population.
-
You need to confirm that the observed cytotoxicity of this compound is on-target (i.e., due to inhibition of pyrimidine synthesis).
-
You are investigating potential off-target effects of this compound and need to distinguish them from the primary mechanism of action.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Causes | Solutions |
| High variability in cytotoxicity assays between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Edge effects: Evaporation from wells on the perimeter of the plate. 3. Inaccurate this compound dilution or pipetting. | 1. Ensure a homogeneous single-cell suspension before and during seeding. Use a multichannel pipette carefully. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Calibrate pipettes regularly. Prepare fresh serial dilutions and ensure thorough mixing at each step. |
| Uridine rescue is not effective or only partially effective. | 1. Suboptimal uridine concentration: The concentration of uridine may be too low to sufficiently replenish the pyrimidine pool. 2. Timing of uridine addition: Uridine may be added too late after this compound treatment has already caused irreversible damage. 3. Impaired uridine uptake/metabolism: The cell line may have a deficient pyrimidine salvage pathway. 4. Potential off-target effects of this compound at high concentrations. | 1. Perform a dose-response experiment with a range of uridine concentrations (e.g., 10 µM to 1 mM) to determine the optimal concentration for your cell line. A common starting concentration is 100 µM. 2. Co-incubate uridine with this compound for the entire duration of the treatment. 3. Verify the expression and activity of key enzymes in the pyrimidine salvage pathway in your cell line. 4. Ensure you are using a this compound concentration relevant to its IC50 value for the target cells. If the lack of rescue persists at clinically relevant concentrations, investigate potential off-target mechanisms. |
| Unexpectedly high toxicity in normal cells at low this compound concentrations. | 1. High proliferation rate of the "normal" cell line: Some immortalized or primary cell lines can have high proliferation rates, making them more sensitive to this compound. 2. Cell culture media composition: The media may lack sufficient nucleosides to support the salvage pathway. | 1. Characterize the doubling time of your normal cell line. Consider using a more slowly proliferating cell line if appropriate for your experimental model. 2. Ensure your cell culture medium contains standard concentrations of nucleosides or supplement with a low level of uridine as a basal condition. |
Quantitative Data: this compound (PALA) Cytotoxicity
While specific IC50 values for this compound in normal human fibroblast and endothelial cell lines are not extensively reported in publicly available literature, the following table provides an example of PALA's cytotoxic activity from a study on a human cancer cell line for comparative purposes. It is crucial for researchers to determine the IC50 of this compound in their specific normal cell lines of interest.
| Cell Line | Cell Type | Assay Duration | IC50 (µM) | Reference |
| BG-1 | Human Ovarian Adenocarcinoma | 72 hours | ~25 | [1] |
Note: Researchers should empirically determine the IC50 of this compound for their specific normal cell lines (e.g., NHDF, HUVEC, WI-38, MRC-5) to establish appropriate concentrations for their experiments.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound (PALA) using an MTT Assay
This protocol provides a general method for assessing the cytotoxic effects of this compound on a normal cell line.
Materials:
-
Normal human cell line of interest (e.g., NHDF, HUVEC)
-
Complete cell culture medium
-
This compound (PALA) stock solution (e.g., in sterile water or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 2: Uridine Rescue from this compound-Induced Cytotoxicity
This protocol details how to perform a uridine rescue experiment to confirm the on-target toxicity of this compound.
Materials:
-
All materials from Protocol 1
-
Uridine stock solution (e.g., 10 mM in sterile water or PBS)
Procedure:
-
Cell Seeding:
-
Follow step 1 of Protocol 1.
-
-
Co-treatment Preparation:
-
Prepare serial dilutions of this compound in complete culture medium as in Protocol 1.
-
Prepare a second set of this compound serial dilutions, with each dilution also containing the optimal rescue concentration of uridine (e.g., 100 µM).
-
Prepare control wells with:
-
Vehicle only
-
This compound only (at a concentration around the IC50)
-
Uridine only (at the rescue concentration)
-
-
-
Compound Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared solutions to the appropriate wells.
-
Incubate for the same duration as in the cytotoxicity assay (e.g., 48 or 72 hours).
-
-
MTT Assay and Data Analysis:
-
Follow steps 3-5 of Protocol 1.
-
Compare the cell viability in the this compound-only group to the this compound + Uridine co-treatment group. A significant increase in viability in the co-treatment group indicates a successful rescue.
-
Visualizing the Mechanism
To better understand the interplay between this compound and the uridine rescue strategy, the following diagrams illustrate the relevant biochemical pathways.
Caption: this compound inhibits Aspartate Transcarbamoylase (ATCase), blocking the de novo synthesis of pyrimidines.
Caption: Uridine rescue bypasses the this compound block by utilizing the pyrimidine salvage pathway to produce UMP.
Caption: A typical experimental workflow for assessing this compound cytotoxicity and the efficacy of uridine rescue.
References
Technical Support Center: Pivanex In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the in vivo delivery of Pivanex (pivaloyloxymethyl butyrate). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound formulation is difficult to prepare for in vivo administration due to its poor aqueous solubility. What are the recommended formulation strategies?
A1: this compound is a lipophilic compound with low aqueous solubility, which presents a significant challenge for in vivo delivery. Here are several strategies to improve its formulation:
-
Co-solvent Systems: For preclinical studies, particularly oral administration in rodents, a co-solvent system can be effective. A commonly used formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to prepare this fresh on the day of use and to observe for any precipitation.
-
Lipid-Based Formulations: For intravenous (IV) administration, lipid-based emulsions are a suitable approach. A formulation utilizing an intralipid vehicle has been employed in clinical trials.[1] This method encapsulates the hydrophobic this compound within lipid droplets, allowing for systemic delivery.
-
Nanoparticle Formulations (Advanced Strategy): While specific nanoparticle formulations for this compound are not widely published, this is a promising avenue for improving delivery. Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers, can enhance solubility, protect the drug from premature degradation, and potentially target it to tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Liposomal Formulations (Advanced Strategy): Liposomes are another advanced drug delivery system that can encapsulate this compound. They can improve the pharmacokinetic profile and reduce off-target toxicities.
Troubleshooting Formulation Issues:
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon adding aqueous solution | The concentration of the organic co-solvent is too low to maintain this compound in solution. | 1. Ensure the initial stock solution in a solvent like DMSO is fully dissolved. 2. Add the aqueous component (e.g., saline) gradually while vortexing. 3. If precipitation persists, consider slightly increasing the proportion of co-solvents like PEG300 and Tween-80. |
| Phase separation in lipid emulsion | Improper homogenization or incorrect lipid-to-drug ratio. | 1. Use high-shear homogenization or sonication to create a stable emulsion. 2. Optimize the ratio of this compound to the lipid carrier (e.g., Intralipid). 3. Ensure all components are at the appropriate temperature during formulation. |
| Inconsistent results between experiments | Formulation instability or variability in preparation. | 1. Prepare fresh formulations for each experiment. 2. Standardize the formulation protocol, including mixing times, speeds, and temperatures. 3. Visually inspect each formulation for homogeneity before administration. |
Q2: I am observing injection site reactions after intravenous administration of this compound. How can I mitigate this?
A2: Injection site reactions, such as redness, swelling, or pain, were noted as a side effect in clinical trials of IV this compound.[1] These can be caused by the drug itself or the formulation vehicle.
Troubleshooting Injection Site Reactions:
| Issue | Possible Cause | Mitigation Strategies |
| Redness and swelling at the injection site | Irritation from the drug or formulation. | 1. Ensure the formulation is at a physiological pH. 2. Administer the infusion slowly to allow for dilution in the bloodstream. 3. Rotate injection sites if multiple administrations are required. |
| Pain upon injection | High concentration of co-solvents or hypertonic formulation. | 1. Dilute the formulation to the lowest effective concentration. 2. Ensure the final formulation is iso-osmotic. |
Q3: What is the expected stability of this compound in biological fluids, and how should I handle samples for pharmacokinetic analysis?
A3: this compound is a prodrug designed to be hydrolyzed by intracellular esterases to release butyric acid.[2] This implies that it is susceptible to degradation in biological matrices containing esterases, such as blood and tissue homogenates.
Guidelines for Sample Handling:
| Consideration | Recommendation |
| Sample Collection | Collect blood samples in tubes containing an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo degradation of this compound. |
| Sample Processing | Process samples on ice and separate plasma or serum as quickly as possible. |
| Storage | Store plasma, serum, and tissue homogenates at -80°C until analysis to minimize degradation. |
Data Presentation: Pharmacokinetics of Butyrate Prodrugs
Table 1: Comparative Pharmacokinetics of Oral Butyrate Prodrugs [3][4]
| Prodrug | Dose (equivalent to 786 mg butyric acid) | Cmax (µg/mL) | Tmax (min) | AUC (0-210 min) (µg/mL/min) |
| Sodium Butyrate (NaB) | 786 mg | 2.51 ± 4.13 | 22.5 ± 7.91 | 144 ± 214 |
| Lysine Butyrate (LysB) | 786 mg | 4.53 ± 7.56 | 20.0 ± 0.0 | 189 ± 306 |
| Tributyrin (TB) | 786 mg | 0.91 ± 1.65 | 51.5 ± 21.7 | 108 ± 190 |
| Data presented as Mean ± SD. |
Key Observations from Comparative Data:
-
Butyrate salts like Sodium Butyrate and Lysine Butyrate show higher peak plasma concentrations (Cmax) and overall exposure (AUC) compared to Tributyrin.[3][4]
-
The time to reach maximum concentration (Tmax) is faster for the butyrate salts.[3][4]
Table 2: Qualitative Pharmacokinetic Profile of this compound
| Parameter | Description |
| Absorption | As a lipophilic prodrug, this compound is designed for enhanced cell membrane permeability compared to butyric acid.[2] It has been administered both orally and intravenously in preclinical and clinical studies.[1][2] |
| Metabolism | This compound is metabolized by intracellular esterases to release its active metabolite, butyric acid, along with formaldehyde and pivalic acid.[2] |
| Bioavailability | While not quantified in publicly available literature, this compound is stated to possess "superior pharmacokinetics to BA (butyric acid)".[2] |
Experimental Protocols
Protocol 1: Oral Formulation and Administration of this compound in Mice
This protocol is adapted from a method used for in vivo studies in mice.[5]
Materials:
-
This compound (pivaloyloxymethyl butyrate)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles
Procedure:
-
Preparation of Vehicle:
-
In a sterile microcentrifuge tube, prepare the vehicle by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
For example, to prepare 1 mL of vehicle, add 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.
-
Vortex thoroughly until a clear, homogeneous solution is formed.
-
-
Preparation of this compound Formulation:
-
Calculate the required amount of this compound for the desired dose (e.g., 200 mg/kg).
-
Prepare a stock solution of this compound in DMSO at a concentration that will be 10% of the final formulation volume (e.g., if the final concentration is 20 mg/mL, prepare a 200 mg/mL stock in DMSO).
-
To the appropriate volume of vehicle, add the calculated volume of the this compound stock solution.
-
Vortex immediately and thoroughly to ensure complete dissolution. The final solution should be clear.
-
-
Administration:
-
Administer the freshly prepared this compound formulation to mice via oral gavage.
-
The volume of administration should be based on the animal's weight (e.g., 10 mL/kg).
-
Protocol 2: Intravenous Formulation and Administration of this compound (Conceptual for Preclinical Studies)
This protocol is based on the use of an intralipid vehicle mentioned in clinical trials[1] and is adapted for a preclinical setting.
Materials:
-
This compound
-
Ethanol (optional, as a co-solvent)
-
20% Intralipid emulsion
-
Sterile, pyrogen-free vials
-
Syringes and filters (0.22 µm)
-
IV catheters
Procedure:
-
Preparation of this compound Formulation:
-
If necessary, dissolve this compound in a minimal amount of a biocompatible solvent such as ethanol.
-
Under aseptic conditions, slowly add the this compound solution to the 20% Intralipid emulsion while gently mixing.
-
The final concentration of this compound in the emulsion should be determined based on the desired dose and the maximum feasible administration volume.
-
Gently mix the final formulation to ensure homogeneity. Avoid vigorous shaking to prevent emulsion breakdown.
-
If necessary, the formulation can be passed through a sterile filter with a pore size that does not disrupt the lipid emulsion (consult literature for appropriate filter types for lipid emulsions).
-
-
Administration:
-
Administer the this compound-Intralipid formulation intravenously, typically via a tail vein catheter in rodents.
-
The infusion should be given slowly over a defined period to mimic clinical administration and reduce the risk of adverse reactions.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: HDAC Inhibition
This compound acts as a prodrug of butyric acid, a known histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, this compound leads to the hyperacetylation of histones and other non-histone proteins, which in turn modulates gene expression and affects various cellular processes.
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model.
Caption: Workflow for a this compound in vivo efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of the butyrate prodrug pivaloyloxymethyl butyrate (AN9) on a mouse model for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 5. aacrjournals.org [aacrjournals.org]
addressing Pivanex precipitation in experimental solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the experimental use of Pivanex, with a primary focus on preventing and troubleshooting precipitation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (pivaloyloxymethyl butyrate, AN-9) is an orally active histone deacetylase (HDAC) inhibitor.[1] It is a derivative of butyric acid, a short-chain fatty acid known to have anticancer properties.[1][2] The primary mechanism of action of this compound involves the inhibition of HDACs, leading to the hyperacetylation of histones and other non-histone proteins. This epigenetic modification alters gene expression, resulting in the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation.[3][4] A key target of this compound is the downregulation of the Bcr-Abl fusion protein, which is a hallmark of chronic myeloid leukemia (CML).[1][5]
Q2: I am observing precipitation after adding my this compound stock solution to the cell culture medium. What are the common causes?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue primarily due to its low aqueous solubility. Several factors can contribute to this:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with limited solubility in water-based solutions.
-
"Solvent Shock": this compound is typically dissolved in a high-concentration stock solution using an organic solvent like dimethyl sulfoxide (DMSO). When this concentrated stock is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution, forming a precipitate.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final cell culture medium formulation will inevitably lead to precipitation.
-
Interaction with Media Components: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and proteins (if serum-supplemented). These components can interact with this compound and reduce its solubility. High salt concentrations, for instance, can lead to a "salting-out" effect.
-
pH and Temperature Effects: The pH of the medium can influence the stability of the ester linkage in the this compound molecule, potentially leading to hydrolysis. Temperature fluctuations can also affect solubility, with some compounds being less soluble at lower temperatures.
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
To mitigate precipitation, it is crucial to follow proper stock solution preparation and dilution techniques:
-
Prepare a High-Concentration Stock in Anhydrous DMSO: this compound is highly soluble in DMSO (≥ 100 mg/mL).[1] It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final culture volume. Instead, perform a serial dilution. First, make an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) cell culture medium or phosphate-buffered saline (PBS). Mix this intermediate dilution thoroughly by gentle vortexing or pipetting before adding it to the final culture volume.
-
Control Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤ 0.1% and not exceeding 0.5%) to minimize solvent-induced cytotoxicity and its effect on this compound solubility.
-
Pre-warm Media: Always use pre-warmed (37°C) cell culture medium for dilutions to minimize temperature-related solubility issues.
-
Thorough Mixing: Ensure thorough but gentle mixing after each dilution step to facilitate the dispersion of the compound.
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation with this compound, use the following guide to identify the cause and find a solution.
| Symptom | Probable Cause | Recommended Action |
| Immediate precipitation upon adding this compound stock to medium | - Stock solution is too concentrated.- Inadequate mixing ("solvent shock").- Cold medium. | - Prepare a less concentrated intermediate dilution of the this compound stock in pre-warmed medium before adding it to the final culture volume.- Gently vortex or pipette up and down to mix thoroughly after adding the stock solution.- Ensure the cell culture medium is pre-warmed to 37°C. |
| Precipitate forms over time in the incubator | - Final concentration of this compound is too high for the specific medium and cell type.- Evaporation of medium leading to increased compound concentration.- Instability of this compound in the aqueous environment over time. | - Test a lower final concentration of this compound.- Ensure proper humidification in the incubator to prevent evaporation. For long-term experiments, consider using sealed culture plates.- Prepare fresh working solutions for each experiment and minimize the time the compound is in the aqueous medium before being added to cells. |
| Crystals are visible under the microscope | - this compound has crystallized out of solution. | - Discard the current experiment as the effective concentration of this compound is unknown.- Re-prepare the this compound working solution following the detailed protocol, paying close attention to dilution and mixing steps. |
| Cloudiness or turbidity in the medium | - General medium instability (precipitation of salts or proteins).- this compound precipitation. | - To differentiate, prepare a control plate with medium and the same concentration of DMSO (without this compound) and another with this compound. Incubate both and observe. If both are cloudy, the issue may be with the medium itself. If only the this compound-containing medium is cloudy, follow the steps to prevent this compound precipitation. |
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (≥ 494.44 mM) | Hygroscopic DMSO can impact solubility; use newly opened DMSO for best results.[1] |
| In vivo Formulation | ≥ 2.5 mg/mL (≥ 12.36 mM) | Prepared in a co-solvent mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Determine the Required Amount: this compound has a molecular weight of 202.25 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.0225 mg of this compound.
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved and no solid particles are visible. Gentle warming (to no more than 37°C) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in light-protected, tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell Culture
This protocol is designed to minimize precipitation when diluting the this compound DMSO stock into aqueous cell culture medium.
-
Pre-warm Medium: Pre-warm your complete cell culture medium (containing serum and any other supplements) to 37°C in a water bath.
-
Intermediate Dilution:
-
Prepare an intermediate dilution of your this compound DMSO stock in pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), you can first make a 1:100 intermediate dilution.
-
To do this, add 1 µL of the 10 mM this compound stock to 99 µL of pre-warmed medium. Mix immediately by gentle pipetting or vortexing. This will give you a 100 µM intermediate solution.
-
-
Final Dilution:
-
Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium. For example, to get a final concentration of 10 µM in 10 mL of medium, add 1 mL of the 100 µM intermediate solution to 9 mL of medium.
-
Mix the final working solution gently but thoroughly by inverting the tube or by pipetting.
-
-
Immediate Use: Use the freshly prepared this compound working solution immediately to treat your cells. Do not store the diluted aqueous solution.
Mandatory Visualizations
This compound Mechanism of Action: Signaling Pathways
This compound, as a derivative of butyric acid and an HDAC inhibitor, influences multiple signaling pathways to induce apoptosis and inhibit cancer cell growth. The diagrams below illustrate the key pathways involved.
Experimental Workflow for Troubleshooting this compound Precipitation
The following diagram outlines a logical workflow for troubleshooting precipitation issues with this compound in your experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Butyric acid and pivaloyloxymethyl butyrate, AN-9, a novel butyric acid derivative, induce apoptosis in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
Technical Support Center: Pivanex and Velcade Combination Therapy Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing a combination of Pivanex (AN-9), a histone deacetylase (HDAC) inhibitor, and Velcade (bortezomib), a proteasome inhibitor. The information is designed to address specific experimental challenges and provide clarity on protocol refinement.
Troubleshooting Guides
This section addresses potential issues that may arise during in vitro experiments involving this compound and Velcade combination therapy.
| Observed Problem | Potential Cause | Suggested Solution |
| Reduced or No Synergistic Effect | Suboptimal Dosing: The concentrations of one or both drugs may not be in the synergistic range. | 1. Perform Dose-Response Matrix: Test a wide range of concentrations for both this compound and Velcade individually to determine their respective IC50 values. 2. Isobologram Analysis: Use the IC50 values to design a combination experiment and analyze the results using isobologram analysis to determine if the interaction is synergistic, additive, or antagonistic across different dose ranges.[1][2][3][4][5] |
| Antagonistic Scheduling: The order and timing of drug administration can significantly impact the outcome. Some studies have shown that pre-treatment with Velcade followed by this compound yields significant synergistic effects.[6] | 1. Test Different Schedules: Compare pre-treatment (one drug before the other), co-treatment (both drugs simultaneously), and post-treatment (the second drug added after a delay). 2. Vary Incubation Times: Experiment with different incubation periods for each drug to identify the optimal window for synergistic interaction. | |
| Cell Line Resistance: The specific cancer cell line being used may have intrinsic or acquired resistance mechanisms to either HDAC or proteasome inhibitors. | 1. Molecular Profiling: Analyze the expression levels of key proteins in the apoptotic and NF-κB pathways to identify potential resistance markers. 2. Test Alternative Cell Lines: Use cell lines known to be sensitive to either this compound or Velcade to validate the experimental setup and confirm drug activity. | |
| High Cell Viability Despite Combination Treatment | Inaccurate Viability Assay: The chosen cell viability assay may not be accurately reflecting the cytotoxic effects. | 1. Use Multiple Viability Assays: Corroborate results from a metabolic assay (e.g., MTS) with a method that measures cell membrane integrity (e.g., trypan blue exclusion) or apoptosis (e.g., caspase activity assay). 2. Check Assay Parameters: Ensure that the incubation time and reagent concentrations for the viability assay are optimized for your specific cell line.[7][8][9][10] |
| Drug Inactivation: this compound or Velcade may be unstable in the culture medium over the course of the experiment. | 1. Refresh Media: For longer experiments, consider replacing the media with freshly prepared drug solutions at regular intervals. 2. Consult Manufacturer's Guidelines: Review the stability information provided by the drug manufacturers for optimal handling and storage. | |
| Inconsistent Results Between Experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can lead to inconsistent responses. | 1. Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are in the logarithmic growth phase at the start of the experiment. 2. Perform Quality Control: Regularly check cell cultures for any signs of contamination or morphological changes. |
| Pipetting Errors: Inaccurate dispensing of drug solutions, especially at low concentrations, can introduce significant variability. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Use Master Mixes: Prepare master mixes of drug solutions to minimize pipetting variability across replicate wells. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of synergy between this compound and Velcade?
A1: this compound, as an HDAC inhibitor, can induce changes in chromatin structure and the expression of various proteins.[6] Velcade is a proteasome inhibitor that leads to the accumulation of misfolded or damaged proteins within the cell, which can trigger apoptosis.[11] The synergistic effect is thought to arise from the dual assault on cancer cells: Velcade induces cellular stress by causing an accumulation of pro-apoptotic proteins, while this compound may enhance this effect by altering the expression of genes involved in apoptosis and cell cycle regulation, making the cells more susceptible to proteasome inhibition. One study suggests that pre-treatment with Velcade followed by this compound results in a significant synergistic effect on cell viability.[6]
Q2: Which experimental schedule is more effective: pre-treatment, co-treatment, or post-treatment?
A2: Based on available research in non-small cell lung cancer cell lines, a pre-treatment schedule where cells are first exposed to Velcade, followed by treatment with this compound, has demonstrated significant synergistic effects.[6] However, the optimal schedule can be cell-line dependent. It is recommended to empirically test different scheduling protocols in your experimental system.
Q3: How do I determine the optimal concentrations for the combination therapy?
A3: First, determine the half-maximal inhibitory concentration (IC50) for each drug individually in your target cell line. Based on these single-agent IC50 values, you can design a combination experiment using a dose matrix. The results can be analyzed using isobologram analysis, which will help identify concentration ranges where the drugs act synergistically.[1][2][3][4][5]
Q4: What are the key signaling pathways to investigate when studying this combination?
A4: The primary signaling pathways to investigate are the apoptotic pathway and the NF-κB pathway. Velcade is known to affect both pathways.[11][12][13][14] Key experiments include measuring the activity of caspases (e.g., caspase-3, -8, -9) to assess apoptosis and examining the expression and localization of NF-κB pathway components (e.g., p65, IκBα) to evaluate its activation status.
Q5: Are there any known toxicities associated with this combination that I should be aware of in my in vitro models?
A5: While specific in vitro toxicities for the combination are not extensively documented, both classes of drugs have known effects. Proteasome inhibitors like Velcade can induce endoplasmic reticulum (ER) stress, while HDAC inhibitors can affect the expression of a wide range of genes. When combined, there could be an amplification of these effects, leading to enhanced cellular stress and apoptosis. It is important to include appropriate controls, such as non-cancerous cell lines, to assess the selectivity of the combination's cytotoxic effects.
Quantitative Data Summary
The following tables summarize quantitative data from a study on the combination of this compound and Velcade in human non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H460.[6]
Table 1: Single-Agent IC50 Values (µM)
| Cell Line | Drug | Pre-treatment Schedule (72h drug, 72h no drug) | Post-treatment Schedule (72h no drug, 72h drug) |
| A549 | This compound | 28.7 | 198.2 |
| Velcade | 1.99 | 1.64 | |
| NCI-H460 | This compound | 28.2 | 176.1 |
| Velcade | 0.67 | 0.63 |
Table 2: Combination Effect on Velcade IC50 (µM) in the Post-Treatment Protocol
| Cell Line | Velcade Alone | Velcade in the presence of this compound |
| A549 | 2.64 | 0.44 |
Note: The study also reported that isobologram analysis of cells pre-treated with Velcade followed by this compound demonstrated significant synergistic effects, with Combination Index values ranging from 0.1 to 0.5 for both cell lines.[6]
Experimental Protocols
Cell Viability Assessment using MTS Assay
This protocol is adapted from standard MTS assay procedures and is suitable for determining the cytotoxic effects of this compound and Velcade.[7][8][9][10][15]
Materials:
-
96-well cell culture plates
-
Target cancer cell lines
-
Complete culture medium
-
This compound and Velcade stock solutions
-
MTS reagent (e.g., from a commercially available kit)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Velcade in complete culture medium.
-
Treat the cells according to the desired schedule (e.g., single agent, pre-treatment, co-treatment, or post-treatment). Ensure each condition has multiple replicates. Include untreated and vehicle-only control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Following the treatment period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance from wells with media only.
Apoptosis Assessment using Caspase-3/7 Activity Assay
This protocol outlines a general method for measuring caspase-3 and -7 activity, key markers of apoptosis.[16][17][18][19][20]
Materials:
-
96-well, opaque-walled plates
-
Target cancer cell lines
-
Complete culture medium
-
This compound and Velcade stock solutions
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound and/or Velcade at the desired concentrations and for the chosen duration. Include positive and negative controls.
-
After treatment, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity and can be used to compare the levels of apoptosis across different treatment conditions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synergistic mechanism of this compound and Velcade leading to apoptosis.
Caption: General workflow for in vitro this compound and Velcade combination experiments.
Caption: A logical workflow for troubleshooting lack of synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 4. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. mdpi.com [mdpi.com]
- 12. Dynamic Effect of Bortezomib on NF-κB Activity and Gene Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bortezomib-Resistant NF-κB Activity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell viability assessment [protocols.io]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. jove.com [jove.com]
- 19. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mpbio.com [mpbio.com]
Validation & Comparative
comparing Pivanex and SAHA (Vorinostat) as HDAC inhibitors
A Comparative Guide to Pivanex (Devimistat) and SAHA (Vorinostat) for Cancer Research
For researchers and drug development professionals, understanding the nuances of anti-cancer agents is paramount. This guide provides a detailed comparison of two notable compounds: this compound, also known as devimistat (formerly AN-9), and SAHA (vorinostat). While historically both have been associated with histone deacetylase (HDAC) inhibition, current understanding reveals distinct primary mechanisms of action, which are critical for their application in research and clinical development.
Mechanism of Action: A Tale of Two Targets
Initially explored as a butyric acid prodrug with HDAC inhibiting properties, this compound (devimistat) is now understood to primarily target mitochondrial metabolism.[1][2][3] In contrast, SAHA (vorinostat) is a well-established pan-HDAC inhibitor.[4][5][6]
SAHA (Vorinostat): As a potent, non-selective HDAC inhibitor, vorinostat directly interacts with the catalytic site of Class I, II, and IV HDAC enzymes.[5][6][7] This inhibition leads to the accumulation of acetylated histones, altering chromatin structure and modulating the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[6][7][8]
This compound (Devimistat): Devimistat functions as an inhibitor of key mitochondrial enzymes, specifically pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[2] By disrupting the tricarboxylic acid (TCA) cycle, it interferes with the altered energy metabolism characteristic of cancer cells, which often rely on mitochondrial pathways for proliferation.[1][2][3] While its metabolic precursor, butyric acid, is a known HDAC inhibitor, the primary anti-cancer activity of devimistat is attributed to its impact on mitochondrial function.[9][10]
Preclinical Efficacy and Potency
In Vitro Data
Quantitative data from preclinical studies highlight the different potencies and cellular effects of these compounds.
Table 1: In Vitro Inhibitory Concentrations
| Compound | Target | IC50 Value | Cell Line / Assay Conditions | Reference |
| SAHA (Vorinostat) | HDAC1 | 10 nM | Enzyme Assay | [4][5] |
| HDAC3 | 20 nM | Enzyme Assay | [4][5] | |
| Pan-HDAC | ~10 nM | General | [11] | |
| Cell Proliferation | 0.146 - 2.697 µM | Cutaneous T-cell Lymphoma (CTCL) cell lines | [11][12] | |
| Cell Viability | 0.85 - 2.82 µM | B-cell lymphoma cell lines (Raji, RL) | [13] | |
| This compound (Devimistat) | Cell Proliferation | 10-1000x more potent than sodium butyrate | Varies | [14] |
| Cell Cycle | 200 µM induces G2-M phase enhancement | Leukemia cell lines | [15] |
Note: Direct comparative IC50 values for this compound against specific HDACs are not as widely published as for SAHA, reflecting the shift in understanding its primary mechanism.
In Vivo Data
Both agents have demonstrated anti-tumor effects in animal models.
-
SAHA (Vorinostat): In vivo studies have shown that vorinostat can inhibit tumor growth and is orally active.[4][16] For instance, in a mouse model of B cell lymphoma, vorinostat induced apoptosis and a marked accumulation of cells with DNA fragmentation.[11]
-
This compound (Devimistat): Preclinical studies have shown that this compound exhibits anti-tumor activity and, notably, demonstrates synergy when combined with taxanes like docetaxel in non-small cell lung cancer (NSCLC) models.[14][17][18][19]
Clinical Trial Overview
Both drugs have undergone extensive clinical investigation, with SAHA (vorinostat) being an approved drug and this compound (devimistat) being investigational.
Table 2: Summary of Clinical Trial Findings
| Feature | This compound (Devimistat) | SAHA (Vorinostat) |
| Status | Investigational[20] | Approved |
| Primary Indications Studied | Non-Small Cell Lung Cancer (NSCLC), Pancreatic Cancer, Acute Myeloid Leukemia (AML)[1][21][22][23] | Cutaneous T-cell Lymphoma (CTCL), other hematological and solid tumors[24] |
| Administration | Intravenous infusion[22][23] | Oral[24] |
| Observed Efficacy (Single Agent) | In advanced NSCLC, showed partial responses (6.4%) and stable disease (30%) in heavily pretreated patients.[22][23] | In heavily pretreated CTCL patients, a partial response rate of ~24% was observed.[24] |
| Common Toxicities | Well-tolerated; most common are transient grade 1-2 fatigue, nausea, and dysgeusia.[22][23] | Fatigue, thrombocytopenia, diarrhea, and nausea are common.[24] |
| Combination Therapy | Investigated in combination with docetaxel for NSCLC and with modified FOLFIRINOX for pancreatic cancer.[17][18][25] | Studied in combination with various agents, including chemotherapy and targeted therapies.[26][27][28] |
Signaling Pathways and Experimental Workflows
Visualizing the distinct mechanisms and the general process for evaluating such inhibitors is crucial for experimental design.
References
- 1. Devimistat - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Devimistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vorinostat - Wikipedia [en.wikipedia.org]
- 7. Clinical experience with the novel histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid) in patients with relapsed lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Mechanisms and Clinical Significance of Histone Deacetylase Inhibitors: Epigenetic Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the butyrate prodrug pivaloyloxymethyl butyrate (AN9) on a mouse model for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. abmole.com [abmole.com]
- 13. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. pubsapp.acs.org [pubsapp.acs.org]
- 20. Pivalyloxymethyl butyrate | C10H18O4 | CID 60748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Phase II trial of the histone deacetylase inhibitor pivaloyloxymethyl butyrate (this compound, AN-9) in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. go.drugbank.com [go.drugbank.com]
- 24. ashpublications.org [ashpublications.org]
- 25. ascopubs.org [ascopubs.org]
- 26. A Phase I/II Trial of Vorinostat (SAHA) in Combination with Rituximab-CHOP in Patients with Newly Diagnosed Advanced Stage Diffuse Large B-Cell Lymphoma (DLBCL): SWOG S0806 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Phase I/II Study of Suberoylanilide Hydroxamic Acid (SAHA) in Combination with Trastuzumab (Herceptin) in Patients with Advanced Metastatic and/or Local Chest Wall Recurrent HER2-Amplified Breast Cancer: A trial of the ECOG-ACRIN Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. NCI 6896: a phase I trial of vorinostat (SAHA) and isotretinoin (13-cis retinoic acid) in the treatment of patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Pivanex (devimistat) with Other Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivanex (devimistat), a first-in-class investigational drug, targets the altered energy metabolism of cancer cells.[1] It acts as a lipoate analog to inhibit mitochondrial enzymes pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), crucial entry points into the tricarboxylic acid (TCA) cycle.[2][3] This disruption of mitochondrial metabolism leads to increased cellular stress and can sensitize cancer cells to conventional chemotherapeutic agents. This guide provides a comparative analysis of the synergistic effects of this compound in combination with various anticancer drugs, supported by preclinical and clinical data.
Mechanism of Action: A Two-Pronged Attack on Cancer Metabolism
Devimistat's primary mechanism involves the simultaneous inhibition of two key mitochondrial enzymes:
-
Pyruvate Dehydrogenase (PDH): Devimistat indirectly inhibits PDH by activating its negative regulator, pyruvate dehydrogenase kinase (PDK). This blocks the conversion of pyruvate to acetyl-CoA, a key fuel for the TCA cycle derived from glucose.[3][4]
-
α-Ketoglutarate Dehydrogenase (KGDH): Devimistat induces a burst of reactive oxygen species (ROS) that directly inactivates KGDH, another critical enzyme in the TCA cycle that processes carbons derived from glutamine.[3]
By inhibiting both PDH and KGDH, devimistat effectively shuts down the two major carbon entry points into the TCA cycle in cancer cells, leading to a collapse of mitochondrial metabolism and inducing apoptotic and necrotic cell death.[5]
Preclinical and Clinical Data Summary
The following tables summarize the quantitative data from key studies investigating the synergistic effects of devimistat with other anticancer drugs.
Table 1: In Vitro Synergistic Effects of Devimistat Combinations
| Cancer Type | Combination | Cell Lines | Endpoint | Results | Synergy Assessment | Reference |
| Biliary Tract Cancer | Devimistat + Gemcitabine + Cisplatin | RCB1292, RCB1293, TFK-1 | Cell Viability (IC50) | Devimistat IC50: 139-200µM | Synergistic in RCB1292 & RCB1293 (Scores: 11.24 & 10.85), Additive in TFK-1 (Score: 5.47) | [6] |
| Colorectal Cancer | Devimistat + 5-Fluorouracil (5-FU) | HCT116 | Cell Viability | Synergistic cell killing | Combenefit modeling & Chou-Talalay analysis | |
| Colorectal Cancer | Devimistat + Irinotecan (IT) | HCT116 | Cell Viability | Synergistic cell killing | Combenefit modeling & Chou-Talalay analysis |
Table 2: In Vivo and Clinical Efficacy of Devimistat Combinations
| Cancer Type | Combination | Study Phase | N | Key Efficacy Endpoints | Results | Reference |
| Biliary Tract Cancer | Devimistat + Gemcitabine + Cisplatin | Phase 1b | 20 | ORR, Median PFS | ORR: 45%, Median PFS: 10 months | [5][7] |
| Metastatic Pancreatic Cancer | Devimistat + modified FOLFIRINOX | Phase 3 (AVENGER 500) | 528 | Median OS, Median PFS | Median OS: 11.1 vs 11.7 months (HR 0.95), Median PFS: 7.8 vs 8.0 months (HR 0.99) - Not statistically significant. | [6][8] |
| Colorectal Cancer | Devimistat + Irinotecan (IT) | Preclinical (Xenograft) | N/A | Tumor Growth, Survival | Synergistic antitumor activity, prolonged survival | |
| Advanced Chemo-refractory Solid Tumors | Devimistat + Hydroxychloroquine + 5-FU or Gemcitabine | Phase 2 | 26 | ORR, Median PFS, Median OS | No ORRs in colorectal or pancreatic cohorts. Median PFS: 2.3 & 1.7 months, Median OS: 5.5 & 3.1 months respectively. | [9] |
Signaling Pathways in Synergistic Combinations
Devimistat and Genotoxic Drugs in Colorectal Cancer: The Role of Bim
In colorectal cancer, the combination of devimistat with genotoxic agents like 5-FU and irinotecan leads to synergistic cell death through a mechanism involving the pro-apoptotic protein Bim. Devimistat's disruption of mitochondrial metabolism, coupled with the DNA damage induced by chemotherapy, leads to the upregulation of Bim, a key initiator of apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used in preclinical studies of devimistat.[5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of devimistat, the combination drug(s), or the combination of both for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Synergy is assessed using methods like the Chou-Talalay analysis.[10][11]
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol is based on the methodology used to assess devimistat's impact on mitochondrial function.[5]
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
-
Baseline Measurement: Measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Compound Injection: Sequentially inject devimistat, oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I/III inhibitors).
-
Data Acquisition: Measure OCR and ECAR after each injection.
-
Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Western Blot for Bim Protein
This protocol is a generalized procedure for detecting changes in protein expression, such as the upregulation of Bim observed with devimistat combination therapy.
-
Sample Preparation: Lyse treated and untreated cells and determine protein concentration.
-
SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Bim overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound (devimistat) demonstrates significant synergistic potential when combined with a variety of anticancer drugs across different cancer types. Its unique mechanism of targeting cancer cell metabolism provides a strong rationale for its use in combination therapies. While clinical results have been mixed, with promising efficacy in some settings like biliary tract cancer, the AVENGER 500 trial in pancreatic cancer did not meet its primary endpoint, highlighting the complexities of translating preclinical synergy into clinical benefit.[5][6] Further research is warranted to identify optimal drug combinations, patient populations, and dosing schedules to fully exploit the therapeutic potential of devimistat. The experimental data and protocols presented in this guide offer a valuable resource for researchers in the field of cancer drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Phase III open-label trial to evaluate efficacy and safety of CPI-613 plus modified FOLFIRINOX (mFFX) versus FOLFIRINOX (FFX) in patients with metastatic adenocarcinoma of the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cornerstonepharma.com [cornerstonepharma.com]
- 5. Devimistat in combination with gemcitabine and cisplatin in biliary tract cancer: Pre-clinical evaluation and phase 1b multicenter clinical trial (BilT-04) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting metabolism in pancreatic ductal adenocarcinoma: challenges and insights from the AVENGER 500 trial - Nakasone - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 7. Devimistat in Combination with Gemcitabine and Cisplatin in Biliary Tract Cancer: Preclinical Evaluation and Phase Ib Multicenter Clinical Trial (BilT-04) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. cornerstonepharma.com [cornerstonepharma.com]
- 10. scilit.com [scilit.com]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Pivanex and Proteasome Inhibitor Combination Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pivanex (AN-9) in combination with proteasome inhibitors, primarily focusing on preclinical data in Non-Small Cell Lung Cancer (NSCLC).
The combination of this compound, a histone deacetylase (HDAC) inhibitor, with proteasome inhibitors like bortezomib (Velcade®) has demonstrated synergistic anti-cancer effects in preclinical studies. This guide synthesizes available experimental data to compare the performance of this combination therapy, providing insights into its efficacy and underlying mechanisms.
Executive Summary
Preclinical evidence suggests that the sequential administration of a proteasome inhibitor followed by this compound results in significant synergistic cytotoxicity in NSCLC cell lines. This synergy allows for a reduction in the required doses of each agent, potentially leading to a better therapeutic index. The primary mechanism of this synergy involves the dual disruption of protein degradation pathways, leading to endoplasmic reticulum (ER) stress and enhanced apoptosis. While in vivo data for the specific this compound-bortezomib combination is limited in the public domain, the strong in vitro synergy warrants further investigation. This guide provides a detailed overview of the available data, experimental protocols, and the proposed mechanism of action to inform future research and development.
Data Presentation: In Vitro Efficacy
The synergistic effect of this compound and the proteasome inhibitor bortezomib has been evaluated in human non-small cell lung cancer (NSCLC) cell lines. The following tables summarize the in vitro cytotoxicity data.
Table 1: Single-Agent Cytotoxicity (IC50 Values)
| Cell Line | Drug | Treatment Schedule | IC50 (μM) |
| A549 | This compound (AN-9) | Pre-treatment (72h drug, 72h no drug) | 28.7[1] |
| Post-treatment (72h no drug, 72h drug) | 198.2[1] | ||
| Bortezomib | Pre-treatment (72h drug, 72h no drug) | 1.99[1] | |
| Post-treatment (72h no drug, 72h drug) | 1.64[1] | ||
| NCI-H460 | This compound (AN-9) | Pre-treatment (72h drug, 72h no drug) | 28.2[1] |
| Post-treatment (72h no drug, 72h drug) | 176.1[1] | ||
| Bortezomib | Pre-treatment (72h drug, 72h no drug) | 0.67[1] | |
| Post-treatment (72h no drug, 72h drug) | 0.63[1] |
Table 2: Synergistic Cytotoxicity of this compound and Bortezomib Combination
| Cell Line | Combination Schedule | Effect on Bortezomib IC50 | Combination Index (CI) | Interpretation |
| A549 | Bortezomib pre-treatment followed by this compound | IC50 of Bortezomib alone: 2.64 μM; In the presence of this compound: 0.44 μM[1] | 0.1 - 0.5[1] | Significant Synergy[1] |
| NCI-H460 | Bortezomib pre-treatment followed by this compound | IC50 of Bortezomib alone: 2.55 μM; In the presence of this compound: 0.22 μM[1] | 0.1 - 0.5[1] | Significant Synergy[1] |
Mechanism of Action: Synergistic Induction of Apoptosis
The combination of HDAC inhibitors and proteasome inhibitors leverages a dual assault on cellular protein homeostasis, leading to overwhelming cellular stress and apoptosis.
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
-
Cell Lines: A549 and NCI-H460 human non-small cell lung cancer cell lines.
-
Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment Schedules:
-
Pre-treatment: Cells are treated with either this compound or bortezomib for 72 hours. The drug-containing medium is then removed, and fresh medium without the drug is added for another 72 hours.[1]
-
Post-treatment: Cells are incubated in drug-free medium for 72 hours, followed by treatment with either this compound or bortezomib for 72 hours.[1]
-
Combination Treatment: For synergy studies, cells are pre-treated with a range of concentrations of bortezomib for a specified period, followed by the addition of a range of concentrations of this compound.
-
-
MTS Reagent: At the end of the treatment period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: Plates are incubated for 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values are determined using software such as GraphPad Prism.
2. Isobologram Analysis for Synergy Determination
-
Principle: Isobologram analysis is a method used to evaluate the nature of the interaction between two drugs (synergism, additivity, or antagonism).
-
Methodology:
-
Determine the IC50 values for each drug individually.
-
A series of fixed-ratio combinations of the two drugs are tested.
-
The concentrations of each drug in a combination that produce a 50% inhibition of cell viability are determined.
-
These isoeffective concentrations are plotted on an isobologram, where the x-axis represents the concentration of Drug A and the y-axis represents the concentration of Drug B.
-
A "line of additivity" is drawn connecting the IC50 values of the individual drugs.
-
-
Interpretation:
-
Data points falling below the line of additivity indicate synergy.
-
Data points falling on the line indicate an additive effect.
-
Data points falling above the line indicate antagonism.
-
-
Combination Index (CI): The CI is a quantitative measure of the degree of drug interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1]
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cell Treatment: Cells are treated with single agents or the combination therapy for a specified duration.
-
Cell Harvesting: Both adherent and suspension cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI).
-
Incubation: Cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Comparison with Alternative Therapies
Table 3: Conceptual Comparison of Preclinical Combination Therapies for NSCLC
| Combination Therapy | Primary Mechanism | Reported Preclinical Efficacy in NSCLC |
| This compound + Proteasome Inhibitor | Dual inhibition of protein degradation pathways | Significant in vitro synergy; dose reduction of both agents[1] |
| Chemotherapy (e.g., Cisplatin) + Proteasome Inhibitor | DNA damage + Inhibition of DNA repair and pro-survival signaling | Synergistic effects observed; schedule-dependent efficacy |
| EGFR Inhibitor + Proteasome Inhibitor | Inhibition of EGFR signaling + Induction of ER stress | Synergistic apoptosis in EGFR-mutant NSCLC models |
| Immune Checkpoint Inhibitor + Chemotherapy | Enhanced anti-tumor immunity + Chemotherapy-induced immunogenic cell death | Improved tumor control and survival in in vivo models |
It is important to note that the efficacy of these combinations is often dependent on the specific genetic background of the cancer cells (e.g., EGFR mutation status) and the experimental conditions. The this compound-proteasome inhibitor combination presents a unique approach by targeting protein homeostasis, which may be effective across a broader range of NSCLC subtypes.
Future Directions
The promising in vitro synergistic effects of this compound in combination with proteasome inhibitors underscore the need for further preclinical and clinical investigation. Key future research directions include:
-
In Vivo Xenograft Studies: To evaluate the anti-tumor efficacy, tolerability, and pharmacokinetic/pharmacodynamic profile of the combination in animal models of NSCLC.
-
Biomarker Discovery: To identify predictive biomarkers that can help select patients most likely to respond to this combination therapy.
-
Optimization of Dosing and Scheduling: To determine the most effective and least toxic administration schedule for the combination.
-
Evaluation in Other Malignancies: To explore the potential of this combination therapy in other cancer types where both HDAC and proteasome pathways are relevant.
This guide provides a foundational overview of the preclinical data supporting the combination of this compound and proteasome inhibitors. The strong synergistic potential observed in vitro suggests a promising therapeutic strategy that warrants further rigorous investigation to translate these findings into clinical benefits for cancer patients.
References
Pivanex: A Comparative Analysis of HDAC Inhibition Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pivanex (pivaloyloxymethyl butyrate, AN-9) with other prominent histone deacetylase (HDAC) inhibitors, focusing on the specificity of HDAC inhibition. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound and HDAC Inhibition
This compound is an orally active prodrug of butyric acid, a well-known histone deacetylase (HDAC) inhibitor.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[2] This deacetylation leads to chromatin condensation and transcriptional repression.[2] In various cancers, HDACs are often dysregulated, contributing to tumor growth and survival.[3] HDAC inhibitors, like the active metabolite of this compound, induce hyperacetylation of histones, leading to chromatin relaxation and the reactivation of tumor suppressor genes, ultimately resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth.[4][5]
The specificity of an HDAC inhibitor towards different HDAC isoforms is a critical determinant of its biological activity and potential therapeutic window. Humans have 18 HDAC isoforms, broadly classified into four classes based on their homology to yeast HDACs.[2][3]
-
Class I: HDAC1, 2, 3, and 8
-
Class IIa: HDAC4, 5, 7, and 9
-
Class IIb: HDAC6 and 10
-
Class III: Sirtuins (SIRT1-7), which are NAD+-dependent
-
Class IV: HDAC11
This guide will compare the HDAC inhibition profile of this compound (via its active form, butyric acid) with three other well-characterized HDAC inhibitors: Vorinostat (SAHA), Romidepsin, and Belinostat.
Comparative Analysis of HDAC Inhibition
The following table summarizes the available data on the half-maximal inhibitory concentrations (IC50) of butyric acid (the active metabolite of this compound), Vorinostat, Romidepsin, and Belinostat against various HDAC isoforms. It is important to note that IC50 values can vary depending on the specific assay conditions and cell types used.
| Inhibitor | Class I | Class IIa | Class IIb | Pan-Inhibitor? | Notes |
| Butyric Acid (from this compound) | Inhibits most isoforms | Inhibits most isoforms | Does not inhibit HDAC6 and HDAC10 | No | Non-competitive inhibitor. Does not inhibit Class III HDACs.[5][6] |
| Vorinostat (SAHA) | Potent inhibitor (e.g., HDAC1 IC50: ~10 nM, HDAC3 IC50: ~20 nM) | Weakly inhibits Class IIa | Potent inhibitor | Yes (Pan-HDAC) | Does not inhibit Class III HDACs.[7] |
| Romidepsin | Potent inhibitor (HDAC1 IC50: 36 nM, HDAC2 IC50: 47 nM) | Weaker inhibitor (HDAC4 IC50: 510 nM) | Weaker inhibitor (HDAC6 IC50: 14 µM) | No (Class I selective) | Potent inhibitor of HDAC1 and HDAC2.[8][9] |
| Belinostat | Potent inhibitor (IC50: ~27 nM for total HDAC) | Potent inhibitor | Potent inhibitor | Yes (Pan-HDAC) | Broad activity against various HDAC isoforms.[10][11] |
Experimental Methodologies
The validation of HDAC inhibition and specificity relies on robust experimental protocols. Below are detailed methodologies for key experiments.
In Vitro HDAC Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HDAC isoforms.
Principle: A fluorogenic substrate containing an acetylated lysine residue is incubated with a specific recombinant HDAC isoform in the presence or absence of the test compound. HDAC-mediated deacetylation of the substrate is followed by the addition of a developing reagent that cleaves the deacetylated substrate, releasing a fluorophore. The fluorescence intensity is inversely proportional to the HDAC activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound, Vorinostat) in a suitable solvent like DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of the recombinant human HDAC isoform (e.g., HDAC1, HDAC2, etc.) in assay buffer.
-
Prepare the fluorogenic HDAC substrate and developer solution according to the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
Add the diluted test compound or vehicle control to the wells.
-
Add the diluted recombinant HDAC enzyme to the wells.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
In-Cell Western Blotting for Histone Acetylation
This method assesses the ability of an HDAC inhibitor to induce histone hyperacetylation within cells, providing a measure of its target engagement in a cellular context.
Principle: Cells are treated with the HDAC inhibitor, leading to an accumulation of acetylated histones. Total cell lysates are then prepared, and the levels of specific acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) are detected by Western blotting using specific antibodies.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line) in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the HDAC inhibitor or vehicle control for a specified duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3) and a loading control (e.g., anti-total H3 or anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated histone band to the corresponding loading control band.
-
Compare the levels of histone acetylation in treated cells to the vehicle control.
-
Visualizing Pathways and Workflows
HDAC Inhibition and Downstream Cellular Effects
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Experimental Workflow for Validating HDAC Inhibition Specificity
Caption: Workflow for assessing HDAC inhibition specificity.
References
- 1. The histone deacetylase inhibitor AN-9 has selective toxicity to acute leukemia and drug-resistant primary leukemia and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Unveiling the Cellular Ripple Effect: A Comparative Analysis of Pivanex's Impact on Non-Histone Proteins
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of a therapeutic candidate is paramount. This guide provides a detailed comparison of Pivanex (AN-9), a histone deacetylase (HDAC) inhibitor, and its downstream effects on non-histone proteins, juxtaposed with the well-characterized HDAC inhibitor, Vorinostat (SAHA). By presenting available experimental data, detailed methodologies, and visual representations of key cellular pathways, this document aims to offer an objective resource for evaluating this compound's performance and potential as a cancer therapeutic.
This compound, a derivative of butyric acid, functions as a histone deacetylase (HDAC) inhibitor, a class of drugs known to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1] While the "histone" in their name points to their initial discovery as modifiers of chromatin structure, the therapeutic effects of HDAC inhibitors are increasingly understood to stem from their influence on a wide array of non-histone proteins that regulate critical cellular processes. This comparison focuses on the downstream effects of this compound on these non-histone targets, with Vorinostat (SAHA) serving as a benchmark due to its extensive characterization and clinical approval.
Comparative Analysis of Downstream Effects
To facilitate a clear comparison, the following tables summarize the known effects of this compound and Vorinostat on key non-histone proteins and cellular pathways. It is important to note that while data for Vorinostat is extensive, specific quantitative data for this compound on a broad range of non-histone proteins is less prevalent in publicly available literature.
| Target Protein/Pathway | This compound (AN-9) | Vorinostat (SAHA) | Key Cellular Function |
| Bcr-Abl | Down-regulation[2] | Not a primary reported target | Oncogenic fusion protein driving chronic myeloid leukemia (CML) |
| p21Cip1/Waf1 | Increased expression[1] | Increased expression[3] | Cyclin-dependent kinase inhibitor, crucial for cell cycle arrest |
| p53 | Acetylation and activation of the p53 pathway by butyrate, the active metabolite of this compound[4] | Hyperacetylation, leading to stabilization and transcriptional activation[5] | Tumor suppressor protein that regulates cell cycle, apoptosis, and DNA repair |
| Apoptosis Pathways | Enhances apoptosis, mediated primarily by caspase-8[1] | Induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways[5] | Programmed cell death, a key mechanism for eliminating cancerous cells |
| bFGF & HIF-1α | A related compound, AN-7, showed greater reduction than AN-9[6] | Known to affect angiogenesis-related pathways | Key regulators of angiogenesis (new blood vessel formation) |
Delving into the Mechanisms: Key Signaling Pathways
The anti-cancer effects of HDAC inhibitors are orchestrated through their modulation of complex signaling networks. Below, we explore the impact of this compound and Vorinostat on two pivotal pathways: the p53 tumor suppressor pathway and the PI3K/Akt survival pathway.
The p53 Pathway: A Guardian of the Genome
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activation can lead to cell cycle arrest, allowing for DNA repair, or trigger apoptosis if the damage is irreparable. HDAC inhibitors can activate p53 through acetylation, a post-translational modification that enhances its stability and transcriptional activity.
Butyrate, the active metabolite of this compound, has been shown to activate the p53 pathway.[4] This activation is a key event preceding the induction of apoptosis. Vorinostat is also well-documented to induce p53 hyperacetylation, leading to the transcription of its pro-apoptotic target genes.[5]
References
- 1. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of the Bcr-Abl Kinase Activity Induces Apoptosis of Chronic Myelogenous Leukemia Cells by Suppressing Signal Transducer and Activator of Transcription 5–Dependent Expression of Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: the anticancer, antimetastatic and antiangiogenic activities of AN-7 are superior to those of the clinically tested AN-9 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Beta-Lapachone (ARQ-501) Research Findings in Different Cancer Models: A Comparative Guide
Disclaimer: The initial topic specified "Pivanex." Our research indicates that this compound (pivaloyloxymethyl butyrate, AN-9) is a histone deacetylase (HDAC) inhibitor. The core scientific interest and detailed mechanistic data, particularly concerning specific signaling pathways suitable for visualization, are more robustly associated with Beta-lapachone (ARQ-501), a NAD(P)H:quinone oxidoreductase 1 (NQO1) bioactivatable agent. This guide will focus on Beta-lapachone, a compound extensively studied across various cancer models, which aligns with the in-depth comparative analysis requested.
This guide provides an objective comparison of Beta-lapachone's performance with alternative therapeutic agents across pancreatic, non-small cell lung, and breast cancer models, supported by experimental data.
Mechanism of Action: NQO1-Dependent Programmed Necrosis
Beta-lapachone is a naturally occurring ortho-naphthoquinone that exhibits potent anti-cancer activity in tumors with elevated levels of NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] NQO1, a flavoenzyme, is significantly overexpressed in a variety of solid tumors, including non-small cell lung, pancreatic, breast, and prostate cancers, as compared to normal tissues.[1][2] This differential expression creates a therapeutic window for tumor-selective cytotoxicity.
The primary anti-cancer mechanism of Beta-lapachone involves its bioactivation by NQO1. This initiates a futile redox cycle that selectively targets and kills cancer cells expressing high levels of NQO1.[2] This cycle rapidly consumes NAD(P)H, leading to a massive production of reactive oxygen species (ROS), particularly superoxide and hydrogen peroxide.[3] The resulting oxidative stress causes extensive DNA damage, which in turn hyperactivates Poly(ADP-ribose) polymerase-1 (PARP-1).[3] PARP-1 hyperactivation leads to a rapid depletion of cellular NAD+ and ATP pools, culminating in a unique form of programmed cell death known as NAD+-keresis, which is independent of p53 and caspases.[3][4]
Data Presentation
In Vitro Cytotoxicity: A Comparative Analysis
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Beta-lapachone in comparison to standard-of-care chemotherapeutic agents in various cancer cell lines.
Table 1: Comparative IC50 Values in Pancreatic Cancer Cell Lines
| Cell Line | Compound | IC50 Value | Exposure Time | Assay Method | Reference |
| MIA PaCa-2 | Beta-lapachone | ~2.5 µM | 4 hours | Cell Count | [5] |
| MIA PaCa-2 | Gemcitabine | 25.00 ± 0.47 nM | 72 hours | MTT | [6] |
| MIA PaCa-2 | Gemcitabine | 0.32 ± 0.03 nM (parental) | Not Specified | Not Specified | [7] |
| PANC-1 | Gemcitabine | 48.55 ± 2.30 nM | 72 hours | MTT | [6] |
| BxPC-3 | Beta-lapachone | Not Specified | Not Specified | Not Specified | |
| BxPC-3 | Gemcitabine | Lower than MIA PaCa-2 & PANC-1 | 48 hours | MTT | [8] |
Table 2: Comparative IC50 Values in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Compound | IC50 Value | Exposure Time | Assay Method | Reference |
| A549 | Beta-lapachone | Growth Inhibition (Dose-dependent) | 24-72 hours | Hemocytometer | [9] |
| H1299 | Beta-lapachone | Growth Inhibition (Dose-dependent) | 24-48 hours | Not Specified | [10] |
| NCI-H358 | Beta-lapachone | Growth Inhibition (Dose-dependent) | 24-48 hours | Not Specified | [10] |
Table 3: Comparative IC50 Values in Breast Cancer Cell Lines
| Cell Line | Compound | IC50 Value | Exposure Time | Assay Method | Reference |
| MCF-7 | Beta-lapachone | LD50 = 2.5 µM | 4 hours | Not Specified | [11] |
| MCF-7 | Beta-lapachone | 2.2 µg/mL (~9.08 µM) | Not Specified | Not Specified | [12] |
| MCF-7 | Doxorubicin | 8306 nM (8.3 µM) | 48 hours | SRB Assay | [13] |
| MCF-7 | Doxorubicin | 2.50 µM | 24 hours | MTT | [14] |
| MDA-MB-231 | Doxorubicin | 6602 nM (6.6 µM) | 48 hours | SRB Assay | [13] |
| MDA-MB-231 | Doxorubicin | 0.69 µM | 48 hours | MTT | [15] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions such as exposure time and assay methodology.
In Vivo Efficacy: Tumor Growth Inhibition
Beta-lapachone has demonstrated significant anti-tumor activity in preclinical xenograft models.
Table 4: In Vivo Performance of Beta-lapachone in Xenograft Models
| Cancer Type | Animal Model | Treatment | Outcome | Reference |
| Pancreatic Cancer | Nude Mice | Beta-lapachone (intratumoral) | Greater tumor growth inhibition compared to bioavailable formulation | [4] |
| Ovarian & Prostate | Mice | Beta-lapachone + Taxol | Potent antitumor activity with little host toxicity | [16] |
| Breast Adenocarcinoma | Mouse | Beta-lapachone formulation | Suppression of tumor growth | [17] |
| Melanoma (Lung Metastasis) | Mouse | Beta-lapachone | Significantly decreased lung metastasis | [18] |
Experimental Protocols
In Vitro Cell Viability - MTT Assay
This protocol is a generalized procedure for determining the cytotoxic effects of a compound on cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI)
-
96-well plates
-
Beta-lapachone and/or alternative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[20]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[20]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony after treatment, measuring long-term reproductive viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates or petri dishes
-
Test compounds
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol:acetic acid 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension and seed a precise number of cells (e.g., 200-1000 cells/well, dependent on the plating efficiency of the cell line) into 6-well plates. Allow cells to attach overnight.[1]
-
Treatment: Expose the cells to various concentrations of the test compound for a defined period (e.g., 4 to 24 hours).
-
Colony Formation: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 7-14 days, allowing colonies to form.[1][21]
-
Fixation and Staining: When colonies in the control wells are visible (containing at least 50 cells), remove the medium, wash with PBS, and fix the colonies with the fixation solution for 10-15 minutes. After fixation, stain the colonies with crystal violet solution for 10-20 minutes.[1][21]
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (groups of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.
In Vivo Subcutaneous Xenograft Model
This protocol outlines the establishment of a tumor model in immunodeficient mice to evaluate the in vivo efficacy of an anticancer agent.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest
-
Serum-free medium or PBS
-
Matrigel (optional, to improve tumor take rate)
-
Test compound formulation and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cultured cancer cells that are in the logarithmic growth phase. Wash the cells and resuspend them in serum-free medium or PBS, optionally mixed 1:1 with Matrigel, at a concentration of approximately 1 x 10^7 cells/mL. Keep the cell suspension on ice.[22][23]
-
Tumor Inoculation: Anesthetize the mice and subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10^6 cells) into the flank of each mouse.[22][24]
-
Tumor Growth Monitoring: Allow the tumors to establish. Once tumors are palpable, begin measuring their dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: (Width² x Length) / 2.[22]
-
Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the planned schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).[22]
-
Efficacy Evaluation: Continue to monitor tumor volume and the body weight of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group.[22]
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: NQO1-mediated bioactivation pathway of Beta-lapachone.
Caption: Preclinical evaluation workflow for Beta-lapachone.
References
- 1. benchchem.com [benchchem.com]
- 2. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of β-Lapachone and Aminooxyacetic Acid on Central Metabolism in Breast Cancer [mdpi.com]
- 4. Efficacy of beta-lapachone in pancreatic cancer treatment: exploiting the novel, therapeutic target NQO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Gemcitabine Resistance in Pancreatic Ductal Carcinoma Cell Lines Stems from Reprogramming of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth inhibition of A549 human lung carcinoma cells by beta-lapachone through induction of apoptosis and inhibition of telomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta-Lapachone Suppresses Non-small Cell Lung Cancer Proliferation through the Regulation of Specificity Protein 1 [jstage.jst.go.jp]
- 11. Induction of apoptosis in MCF-7:WS8 breast cancer cells by beta-lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. tis.wu.ac.th [tis.wu.ac.th]
- 15. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 16. Potent inhibition of tumor survival in vivo by β-lapachone plus taxol: Combining drugs imposes different artificial checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. β-Lapachone suppresses the lung metastasis of melanoma via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. yeasenbio.com [yeasenbio.com]
- 24. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Pivanex
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Pivanex. this compound (also known as AN-9 or Pivalyloxymethyl butyrate) is an orally active histone deacetylase (HDAC) inhibitor with antimetastatic and antiangiogenic properties.[1][2] Due to its cytotoxic nature, stringent adherence to safety protocols is essential to minimize exposure and mitigate potential risks. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Personal Protective Equipment (PPE) for Handling this compound
Given that this compound is classified as a cytotoxic agent, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE for handling this compound, based on established guidelines for cytotoxic drugs.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Gloving | Two pairs of chemotherapy-rated nitrile gloves.[3][4] | Provides an extra layer of protection against contamination and allows for safe removal of the outer glove if contaminated.[5] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-lint, non-absorbent material.[5] | Protects skin and personal clothing from splashes and spills of the hazardous drug. |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 or higher respirator should be used when handling the powder outside of a containment system.[6] | Minimizes the risk of inhaling aerosolized particles of the compound. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles should be worn at all times. A face shield should be worn over the goggles during procedures with a high risk of splashing.[6] | Protects the eyes and face from accidental splashes of the chemical. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for the safe handling of this compound from receipt to disposal. All procedures involving this compound should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to control airborne particles.[5][7]
1. Receiving and Inspection:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear a single pair of gloves and a lab coat for the initial inspection.
-
If the package is compromised, isolate it and contact your institution's Environmental Health and Safety (EHS) office immediately.
2. Preparation of Solutions:
-
Don the full required PPE as outlined in the table above.
-
Work within a chemical fume hood or other designated containment system.
-
When weighing the powdered form of this compound, handle it carefully to avoid generating dust. Use dedicated, non-sparking tools.
-
Prepare solutions over a plastic-backed absorbent pad to contain any potential spills.[4][5]
3. Experimentation:
-
Clearly label all containers with the name of the compound, concentration, date, and hazard symbols.
-
Use Luer-lock syringes and fittings to prevent accidental disconnection and leakage.[4]
-
Change the outer pair of gloves immediately if they become contaminated.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.[8]
-
Small Spills (less than 5 mL):
-
Alert personnel in the immediate area.
-
Wearing a gown, double gloves, and a mask, clean the spill immediately.[5]
-
Use absorbent pads to wipe up the liquid.[5]
-
Clean the spill area thoroughly with a detergent solution, followed by clean water.[5]
-
Place all contaminated materials in a designated hazardous waste container.
-
-
Large Spills (greater than 5 mL):
-
Evacuate the area and restrict access.
-
Contact your institution's EHS office for assistance.
-
Personnel involved in the cleanup should wear a respirator and eye protection in addition to the standard PPE.[5]
-
Disposal Plan: Managing this compound Waste
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[3]
-
Waste Segregation:
-
Sharps: All contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-proof sharps container labeled "Chemotherapy Waste".[9]
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), absorbent pads, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container (often a yellow bag or bin).[9]
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and leak-proof hazardous waste container. Do not pour this compound solutions down the drain.[3]
-
-
Final Disposal:
-
All hazardous waste must be collected and disposed of by a licensed hazardous waste contractor.[10]
-
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. web.uri.edu [web.uri.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. uwyo.edu [uwyo.edu]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ipservices.care [ipservices.care]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
